Hydroxyfasudil

Catalog No.
S530170
CAS No.
105628-72-6
M.F
C14H17N3O3S
M. Wt
307.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyfasudil

CAS Number

105628-72-6

Product Name

Hydroxyfasudil

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)

InChI Key

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hydroxy-Fasudil

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O

The exact mass of the compound Hydroxyfasudil is 307.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxyfasudil IC₅₀ Values and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of hydroxyfasudil for ROCK1 and ROCK2, along with its selectivity against Protein Kinase A (PKA).

Target IC₅₀ (μM) Selectivity (vs. PKA)
ROCK1 0.73 [1] ~50-fold [1]
ROCK2 0.72 [1] ~50-fold [1]
PKA 37 [1] -

This compound demonstrates nearly identical potency against both ROCK isoforms but shows significantly lower activity against PKA, indicating a degree of selectivity within the AGC kinase family [1].

Experimental Evidence and Protocols

The key findings on this compound are supported by several experimental models that illustrate its biological effects and potential therapeutic applications.

  • In Vitro Evidence in Human Cells: Research indicates that this compound concentration-dependently increases eNOS activity and stimulates NO production in Human Aortic Endothelial Cells (HAEC), with an EC₅₀ value of 0.8 ± 0.3 μM for increasing eNOS mRNA levels. It was also found to increase the half-life of eNOS mRNA from 13 to 16 hours, without affecting eNOS promoter activity [1].
  • In Vivo Evidence in Rat Models:
    • In a renal ischemia-reperfusion injury (IRI) model, pre-treatment with this compound (10 mg/kg, i.p.) improved kidney function, reducing proteinuria and polyuria, increasing urine osmolarity, and improving renal perfusion and creatinine-clearance. It also reduced endothelial leakage and renal inflammation [2].
    • In spontaneously hypertensive rats (SHRs), this compound (3 mg/kg, i.p.) inhibited hypercontractility induced by norepinephrine and ameliorated decreased penile cGMP contents at doses of 3 and 10 mg/kg [1].

ROCK Inhibition Signaling Pathway

The following diagram illustrates the core Rho/ROCK signaling pathway and the point of inhibition by this compound.

G LightBlue Extracellular Signals (Growth factors, Cytokines) LightRed Membrane Receptors (GPCRs, RTKs, Integrins) LightBlue->LightRed Binds LightYellow RhoA GEFs (e.g., LARG, p115-RhoGEF) LightRed->LightYellow Activates LightGreen RhoA-GTP (Active) LightYellow->LightGreen GDP/GTP Exchange Node5 ROCK1/ROCK2 (Active) LightGreen->Node5 Binds & Activates Node6 Downstream Substrates (MYPT1, LIMK, MLC) Node5->Node6 Phosphorylates Node7 Cellular Responses (Actomyosin contractility, Stress fiber formation, Altered gene expression) Node6->Node7 Alters Activity Inhibitor This compound Inhibitor->Node5 Inhibits

This compound inhibits ROCK1/2, blocking downstream cellular responses.

Research Context of ROCK Inhibition

  • Therapeutic Potential of ROCK2 Inhibition: Recent research highlights ROCK2 as a particularly promising therapeutic target. A 2025 study identified ROCK2 as a key mediator of cilium formation and function, suggesting that selective ROCK2 inhibitors like belumosudil could be repurposed for treating ciliopathies, including cystic kidney disease [3].
  • Isoform-Specific Functions: While this compound inhibits both isoforms equally, studies using knockout mice show ROCK1 and ROCK2 can have distinct and sometimes opposing roles. For example, in the heart, ROCK1 deficiency worsened pressure-overload-induced dysfunction, while ROCK2 deficiency had a protective effect [4]. This underscores the importance of developing isoform-selective inhibitors.

References

Quantitative Profile of Hydroxyfasudil & Related ROCK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name ROCK1 IC₅₀ (µM) ROCK2 IC₅₀ (µM) Key Characteristics & Clinical Status
Hydroxyfasudil 0.15 [1] 0.57 [1] Active metabolite of Fasudil; more selective for ROCK1 over ROCK2 [1].
Fasudil 0.18 [1] 0.06 [1] Prodrug; approved in Japan and China for cerebral vasospasm and pulmonary hypertension [2] [1].
H-1152P 0.005 [1] Data Not Available Potent dimethylated analog of fasudil [1].
Y-27632 0.046 [1] Data Not Available Selective ROCK1 inhibitor; used in research [1].

Molecular Mechanism of ROCK Inhibition

The therapeutic effects of this compound and fasudil stem from their inhibition of Rho-associated kinases (ROCK), specifically the ROCK1 and ROCK2 isoforms. The following diagram illustrates the key cellular pathways mediated by ROCK inhibition:

G cluster_cell Cellular Effects of ROCK Inhibition cluster_effects Cellular Effects of ROCK Inhibition ROCK ROCK MLCPhos Inhibition of MLC Phosphatase ROCK->MLCPhos Inhibits ERK Inhibition of ERK Activation ROCK->ERK Inhibits eNOS Stabilization of eNOS mRNA ROCK->eNOS Enhances ACE Reduced ACE Expression & Activity ROCK->ACE Reduces AlphaSyn Direct Modulation of α-Synuclein Aggregation ROCK->AlphaSyn Inhibits Vasodilation Vasodilation Anti_inflammation Anti-inflammatory Effects Anti_fibrosis Anti-fibrotic Effects Anti_proliferation Reduced Cellular Proliferation Neuroprotection Neuroprotection IncreasedMLCPhos Increased Myosin Light Chain (MLC) Phosphorylation MLCPhos->IncreasedMLCPhos Vasoconstriction Vasoconstriction IncreasedMLCPhos->Vasoconstriction Promotes Vasoconstriction->Vasodilation Antagonizes p27Degradation Accelerated p27Kip1 Degradation ERK->p27Degradation CellProliferation CellProliferation p27Degradation->CellProliferation Promotes CellProliferation->Anti_proliferation Antagonizes NOProduction Nitric Oxide (NO) Production eNOS->NOProduction NOProduction->Vasodilation Promotes NOProduction->Vasodilation ACE->Vasoconstriction AngII Angiotensin-II (Ang-II) ACE->AngII AngII->Vasoconstriction Promotes AlphaSyn->Neuroprotection

Key cellular pathways and effects resulting from ROCK inhibition by this compound and fasudil.

  • Vasodilation: This is achieved primarily by preventing Rho-kinase from inhibiting myosin light chain phosphatase (MLCP), which promotes smooth muscle relaxation [2] [3]. It is also aided by increased nitric oxide production and reduced angiotensin-II [2].
  • Anti-proliferative Effects: ROCK inhibition suppresses ERK activation, leading to the stabilization of the cell cycle inhibitor p27Kip1, which reduces the proliferation of vascular smooth muscle cells [2].
  • Neuroprotection: Beyond modulating the actin cytoskeleton in neurons, fasudil (and thus this compound) has been shown to directly interact with and inhibit the aggregation of α-synuclein, a protein critically involved in Parkinson's disease [2].

Experimental Protocols for ROCK Research

While the original discovery papers for this compound are not covered in the search results, the following are standard methodologies used in contemporary research to characterize ROCK inhibitors like it.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against ROCK1 and ROCK2.
  • Key Reagents: Purified ROCK1/ROCK2 kinase domains, ATP, a peptide substrate, and the inhibitor compound.
  • Methodology: A common approach is the homogeneous time-resolved fluorescence (HTRF) kinase assay or an ELISA-based format. The reaction mixture contains the kinase, substrate, ATP, and a range of inhibitor concentrations. After stopping the reaction, the amount of phosphorylated product is quantified using a specific antibody coupled to a fluorescence or colorimetric detection system.
  • Data Analysis: The IC₅₀ value is calculated by plotting the inhibitor concentration against the percentage of kinase activity remaining [1].
Molecular Docking for Binding Mode Analysis
  • Objective: To predict the binding conformation and molecular interactions of an inhibitor within the ATP-binding site of ROCK.
  • Methodology:
    • Protein Preparation: Obtain the 3D crystal structure of ROCK1 (e.g., PDB ID 2ETR) or ROCK2 from the Protein Data Bank. Remove water molecules and co-crystallized ligands, then add hydrogen atoms.
    • Ligand Preparation: Generate the 3D structure of this compound and minimize its energy.
    • Docking Simulation: Use software like AutoDock Vina or Glide to perform the docking. The search space is defined around the ATP-binding pocket, encompassing the hinge region (residues like Met156 and Tyr155 in ROCK1), the catalytic lysine (Lys105), and the DFG motif (Asp216) [1].
  • Expected Interactions: this compound is expected to form hydrogen bonds with the hinge region residues and the catalytic lysine, which are critical for its ATP-competitive (Type I) inhibitory activity [1].
In Vivo Efficacy in Disease Models
  • Objective: To evaluate the therapeutic potential of the inhibitor in a whole organism.
  • Animal Model: For neurodegenerative diseases like Alzheimer's or Parkinson's, transgenic mouse models (e.g., 5xFAD for AD) are commonly used [4]. For pulmonary hypertension, the monocrotaline-induced rat model is a standard.
  • Dosing Protocol: Fasudil is often administered intraperitoneally or via oral gavage. For example, in a study on cognitive decline, fasudil was given at a dose of 10 mg/kg/day [2]. Since this compound is the metabolite, administering fasudil allows for the study of its effects.
  • Outcome Measures:
    • Behavioral Tests: Morris water maze for memory and learning [2] [4].
    • Biochemical Analysis: Western blotting to assess levels of Aβ, p-tau, and ROCK pathway proteins in brain homogenates [4].
    • Histopathological Examination: Immunostaining of brain sections to quantify amyloid plaques and neurofibrillary tangles [4].

Conclusion

This compound represents a critical active form of the first-in-class ROCK inhibitor fasudil, characterized by its significant potency and interesting selectivity profile. Its mechanisms—spanning vasodilation, anti-proliferation, and direct action on pathological proteins in neurodegeneration—make it a versatile tool for research and a prototype for developing new therapeutics for conditions from cardiovascular disease to Parkinson's.

References

hydroxyfasudil pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Species Differences

Hydroxyfasudil (M3) is primarily formed from fasudil via hepatic metabolism. The key enzyme responsible for this conversion is aldehyde oxidase (AO), not xanthine oxidase [1]. The oxygen atom incorporated into this compound is derived from water, not atmospheric oxygen, which is a characteristic of AO-mediated metabolism [1].

A critical finding for drug development is the species difference in this metabolic pathway. In vitro studies using liver S9 fractions show that this compound is generated in large amounts by both rat and human liver S9, but is not detected in dog liver S9 incubations [1]. Furthermore, fasudil has a higher affinity for human hepatic AO than for rat hepatic AO [1]. The activity of AO in rats is also gender-dependent, leading to significantly different in vivo pharmacokinetic parameters between male and female rats [1].

The diagram below illustrates the metabolic pathway and key distribution of this compound.

G Fasudil Fasudil This compound This compound Fasudil->this compound  Metabolism ROCK ROCK Inhibition This compound->ROCK Brain Blood-Brain Barrier This compound->Brain  Penetrates AO Aldehyde Oxidase (AO) AO->this compound  Catalyzes Water H₂O Water->this compound  O₂ Source

Pharmacokinetic Parameters of this compound

The table below summarizes key pharmacokinetic parameters for this compound derived from human and animal studies.

Parameter Findings Source / Context
Systemic Availability Similar systemic availability after fasudil administration to different GI sites (distal ileum, ascending colon); supports development of extended-release formulations [2]. Human study (10 healthy males), 40 mg fasudil HCl [2].
Absolute Bioavailability Systemic exposure (AUC) of this compound after a 30 mg oral fasudil dose was 69% of the exposure after a 30 mg IV fasudil dose [3]. Human phase I trial (14 healthy subjects), oral vs. IV fasudil [3].
Brain Penetration Significant levels of both fasudil and this compound detected in mouse brain after intraperitoneal injection; negative correlation between brain this compound levels and phosphorylated tau [4]. Preclinical study in PS19 tau transgenic mice, 30/100 mg/kg/day fasudil i.p. for 2 weeks [4].
ROCK Inhibition (IC₅₀) ROCK1: 0.73 µM; ROCK2: 0.72 µM. More potent than fasudil. Less potent against PKA (IC₅₀ 37 µM) [5] [6]. In vitro enzyme assays [5].
Relative Potency This compound is a slightly more potent ROCK inhibitor (Ki = 0.17 µM) than the parent drug fasudil (Ki = 0.33 µM) [6]. Literature review citing cell-free assays [6].

Experimental Protocols for Key Studies

Protocol 1: Determining Brain Levels of Fasudil and this compound in Mice

This methodology is adapted from a study investigating the effects of fasudil in a tauopathy mouse model [4].

  • 1. Drug Administration & Tissue Collection: PS19 transgenic mice are administered fasudil (e.g., 30 or 100 mg/kg/day) via intraperitoneal injection for a set period (e.g., 2 weeks). Control groups receive vehicle. After treatment, animals are euthanized, and whole brains are rapidly collected, frozen in liquid nitrogen, and stored at -80°C until analysis.
  • 2. Tissue Homogenization: Frozen brain tissues are weighed, and a pre-calculated volume of ice-cold water (e.g., 1:5 weight/volume ratio) is added. Tissues are homogenized using a mechanical homogenizer like a TissueLyser.
  • 3. Protein Precipitation & Sample Clean-up: Homogenates are centrifuged (e.g., 17,000 × g for 20 min at 4°C). The supernatant is transferred to a new vial. An internal standard is added, followed by ice-cold acetonitrile (e.g., 1:4 ratio) to precipitate proteins. Samples are vortexed and centrifuged again (e.g., 12,000 × g for 10 min at 4°C).
  • 4. LC-MS/MS Analysis:
    • System: UHPLC coupled with a triple quadrupole mass spectrometer.
    • Chromatography: Separation is performed on a reversed-phase column (e.g., C18 column). The mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), running a linear gradient.
    • Detection: Mass spectrometry with electrospray ionization in multiple reaction monitoring mode is used to quantify fasudil and this compound based on specific mass transitions.
Protocol 2: Assessing Absolute Bioavailability in Humans

This describes a clinical trial design used to evaluate the absolute bioavailability of this compound after oral administration of fasudil [3].

  • 1. Study Design: A single-center, open-label, randomized, two-period crossover study in healthy volunteers.
  • 2. Treatments:
    • Treatment A (Oral): A single dose of fasudil (e.g., 30 mg) dissolved in a glucose solution is administered orally.
    • Treatment B (Intravenous): A single dose of fasudil (e.g., 30 mg) diluted in a glucose solution is infused intravenously over a fixed period (e.g., 30 minutes) using an infusion pump.
  • 3. Blood Sampling: Serial blood samples are collected from subjects before dosing and at multiple time points after dosing in both treatment periods. The samples are processed to plasma.
  • 4. Bioanalysis: Plasma concentrations of fasudil and this compound are measured using a validated LC-MS/MS method.
  • 5. Pharmacokinetic & Statistical Analysis: The area under the plasma concentration-time curve (AUC) for this compound after oral and IV administration is calculated. The absolute bioavailability (F) is determined using the formula: F (%) = (AUCₒᵣₐₗ / AUCᵢᵥ) × 100.

Research Implications and Advanced Concepts

The pharmacokinetic profile of this compound directly informs its therapeutic application and future drug development.

  • Brain Penetration for Neurodegenerative Diseases: The evidence that this compound crosses the blood-brain barrier and correlates with a reduction in pathogenic tau in the brain provides a strong pharmacokinetic-pharmacodynamic rationale for investigating fasudil in Alzheimer's disease and other tauopathies [4] [3].
  • Prodrug Strategy to Mitigate Side Effects: Systemic inhibition of ROCK can cause undesirable drops in blood pressure. To circumvent this, a hypoxia-activated prodrug of this compound (FasPRO) has been developed. This prodrug is designed to remain inactive in the normoxic systemic circulation and only release active this compound in hypoxic tissues, such as those found in pulmonary arterial hypertension or solid tumors, thereby reducing systemic side effects [7].

References

hydroxyfasudil blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of BBB Protection and Penetration

The protective effect of Hydroxyfasudil on the BBB is primarily attributed to its inhibition of Rho kinase (ROCK), a serine-threonine kinase. The following diagram illustrates the core mechanism by which this compound protects the BBB after an insult like subarachnoid hemorrhage (SAH).

G SAH Subarachnoid Hemorrhage (SAH) ROCK Increased ROCK Activity SAH->ROCK TJ Disruption of Tight Junctions (Degradation of Occludin, ZO-1) ROCK->TJ BBB BBB Dysfunction & Brain Edema TJ->BBB HF This compound Treatment Preserve Preservation of Tight Junction Proteins HF->Preserve ROCK Inhibition Protect Attenuated BBB Permeability Preserve->Protect

This compound protects the BBB via ROCK inhibition.

Experimental models confirm that this compound directly targets the brain. In a rat model of subarachnoid hemorrhage, administration of this compound led to a significant reduction in brain water content and Evans blue dye extravasation, confirming that the drug reaches the brain to exert its protective effects [1].

Experimental Evidence and Key Data

The efficacy of this compound is supported by quantitative data from controlled animal studies, summarized in the table below.

Experimental Model This compound Dose & Route Key Findings on BBB & Outcomes Source

| Rat SAH Model | 10 mg/kg, intraperitoneal (single or double dose) | - Improved neurological scores

  • Reduced brain water content (ipsilateral hemisphere)
  • Decreased Evans blue extravasation
  • Preserved levels of occludin and ZO-1 | [1] | | In Vitro BBB Model (Fasudil) | 0.3–30 µM, applied to culture medium | - Increased Transendothelial Electrical Resistance (TEER)
  • Decreased sodium fluorescein permeability
  • Increased claudin-5 expression | [2] [3] |

The in vitro data for Fasudil is relevant as this compound is its primary active metabolite with higher biological activity and a longer half-life [4].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key studies.

1. In Vivo Rat Model of Subarachnoid Hemorrhage

  • SAH Model: The endovascular perforation model was used to induce SAH in male Sprague-Dawley rats [1].
  • Drug Administration: this compound (10 mg/kg) was dissolved in 0.9% saline and administered via intraperitoneal injection at 0.5 hours post-SAH, with a second dose given in some groups at 6 hours [1].
  • BBB Integrity Assessment:
    • Brain Water Content: Measured at 24 or 72 hours post-SAH using the wet-dry weight method [1].
    • BBB Permeability: Evaluated by Evans blue extravasation. Dye was injected intravenously and allowed to circulate for 60 minutes before quantification in brain tissue via spectrophotometry [1].
  • Molecular Analysis:
    • ROCK Activity: Measured from brain hemisphere protein extracts 24 hours post-SAH using a commercial ROCK Activity Assay Kit, which assesses phosphorylation of a recombinant MYPT1 substrate [1].
    • Tight Junction Proteins: Analyzed by Western blotting to determine the levels of occludin and ZO-1 in the ipsilateral hemisphere [1].

2. In Vitro BBB Model (Relevant to Fasudil/Hydroxyfasudil)

  • Model System: A primary cell-based tri-culture model consisting of rat brain endothelial cells (RBECs), pericytes, and astrocytes [2] [3].
  • Ischemic Insult: Oxygen-glucose deprivation (OGD) for 6 hours, followed by 24 hours of reoxygenation to mimic ischemia-reperfusion [2].
  • Treatment: Fasudil was added to both the luminal and abluminal compartments of the culture insert at the start of reoxygenation [2].
  • BBB Function Assessment:
    • Transendothelial Electrical Resistance (TEER): Measured to quantify barrier tightness [2] [3].
    • Paracellular Permeability: Assessed by tracking the passage of sodium fluorescein across the endothelial monolayer [2].
    • Impedance Measurement: Real-time cell impedance was monitored as an indicator of cell viability and barrier function [2].

Key Insights for Research and Development

  • Superior Pharmacological Profile: this compound is noted to have a longer half-life and higher potency as a ROCK inhibitor compared to its parent compound, Fasudil, making it a strong candidate for long-term therapeutic strategies for neurological diseases [4].
  • Multi-faceted Protection: The drug's benefit likely stems from a combination of direct protection of endothelial cells and modulation of supporting cells like pericytes and astrocytes, which are crucial for BBB integrity [2].
  • Therapeutic Window: In SAH models, early administration (within 0.5 hours) was effective, highlighting the importance of timing in therapeutic intervention for acute brain injuries [1].

References

Solubility Data of Hydroxyfasudil HCl

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key solubility parameters for hydroxyfasudil hydrochloride:

Solvent Concentration Temperature & Notes Source / Catalog No.
DMSO 30 mg/mL (87.25 mM) Requires ultrasonic treatment; note that hygroscopic DMSO can impact solubility [1]. MedChemExpress (HY-13911A) [1]
DMSO 68 mg/mL (197.77 mM) Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2]. Selleckchem [2]
Water 3.33 mg/mL (9.69 mM) Use ultrasonic treatment, warming, and heat to 60°C [1]. MedChemExpress (HY-13911A) [1]
Water 60 mg/mL Information on temperature not specified [2]. Selleckchem [2]

Additional sources report solubility as ≥7.88 mg/mL in DMSO and ≥5.04 mg/mL in H₂O, both with gentle warming and ultrasonic treatment [3]. Always consider the specific requirements of your assay, as higher concentrations in DMSO may be used for intermediate stock solutions that are further diluted into aqueous buffers.

Scientific Context and Experimental Protocols

This compound (HA-1100) is an active metabolite of the drug fasudil and a potent inhibitor of Rho-associated protein kinase (ROCK), with IC₅₀ values of 0.73 μM for ROCK1 and 0.72 μM for ROCK2 [1] [2]. Its ability to modulate the Wnt-PCP signaling pathway, which is implicated in driving Alzheimer's disease pathology, makes it a valuable research tool [4].

In Vitro Application in Neuronal Studies

In studies investigating Aβ synaptotoxicity, this compound and other inhibitors were used in the following protocol [4]:

  • Primary Cortical Neuronal Cultures: Prepared from Sprague-Dawley rat E18 embryos.
  • Treatment: Neuronal cultures were pretreated with inhibitor compounds for 30 minutes before the application of Aβ₁–₄₂ oligomers. All treatments were performed in artificial cerebral spinal fluid (aCSF).
Prodrug Development to Mitigate Systemic Effects

Research is exploring prodrug strategies to reduce systemic side-effects of ROCK inhibitors like fasudil and this compound. FasPRO, a hypoxia-activated prodrug of this compound, is designed to release the active drug specifically in hypoxic tissues (e.g., in pulmonary arterial hypertension or solid tumors), thereby minimizing systemic exposure and side effects like hypotension [5].

Signaling Pathway and Experimental Workflow

To help visualize the scientific context, here is a diagram of the key signaling pathway involved:

G AmyloidBeta Amyloid-β (Aβ) Dkk1 Dkk1 Induction AmyloidBeta->Dkk1 WntPCP Wnt-PCP Pathway Activation Dkk1->WntPCP RhoA_ROCK RhoA / ROCK Activation WntPCP->RhoA_ROCK SynapseLoss Synapse Loss & Cognitive Impairment RhoA_ROCK->SynapseLoss This compound This compound (ROCK Inhibitor) This compound->RhoA_ROCK  Inhibits

Diagram 1: this compound inhibits the ROCK-dependent pathway of Aβ synaptotoxicity. [4]

The corresponding experimental workflow for testing this effect is outlined below:

G Step1 Primary Cortical Neuronal Culture Step2 Transfection with eGFP Reporter Step1->Step2 Step3 Pre-treatment with This compound (30 min) Step2->Step3 Step4 Application of Aβ Oligomers Step3->Step4 Step5 Fixation & Immuno- staining Step4->Step5 Step6 Confocal Imaging & Spine Morphometry Step5->Step6

Diagram 2: Workflow for testing this compound's effect on Aβ-induced synaptotoxicity. [4]

Key Considerations for Researchers

  • Solution Preparation: For the most consistent results, use fresh, dry DMSO. If preparing aqueous solutions from a DMSO stock, ensure it is well diluted into the buffer to prevent precipitation.
  • Biological Relevance: The solubility data enables preparation of stock solutions for studying ROCK inhibition in disease models like Alzheimer's [4] and bladder dysfunction [6].
  • Future Directions: The development of hypoxia-activated prodrugs like FasPRO highlights a targeted strategy to improve the therapeutic window of ROCK inhibitors [5].

References

hydroxyfasudil dosing regimen animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Hydroxyfasudil (and its hydrochloride salt, HA-1100) is a specific inhibitor of ROCK1 and ROCK2, with IC₅₀ values of 0.73 μM and 0.72 μM, respectively. It also inhibits Protein Kinase A (PKA), but with much lower potency (IC₅₀ of 37 μM) [1] [2] [3]. It acts as an active metabolite of fasudil, exhibiting higher biological activity and a longer half-life, making it more suitable for long-term studies [4].

The compound exerts its effects by blocking the Rho/ROCK pathway, which is a central regulator of cytoskeletal dynamics, cell contraction, migration, and inflammation [5]. Key downstream effects include:

  • Relaxation of the actin cytoskeleton and enhanced cell migration and proliferation, particularly in endothelial cells [5].
  • Anti-inflammatory effects by reducing the production of cytokines and chemokines, and inhibiting immune cell infiltration [4] [6] [7].
  • Vasodilation and improved blood flow by increasing endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production [2] [3].

The following diagram illustrates the core signaling pathway and the primary effects of this compound inhibition:

Animal Study Dosing Regimens

The table below consolidates dosing information for this compound from various preclinical studies.

Disease Model Species Route Dose Dosing Frequency Treatment Duration Key Outcomes Source
Autoimmune Encephalomyelitis (EAE) C57BL/6 mice Not specified Not specified Daily From day 10 post-immunization Alleviated clinical symptoms, reduced CNS inflammation and demyelination [4]
Renal Ischemia-Reperfusion Injury Sprague Dawley rats Intraperitoneal (i.p.) 10 mg/kg Single dose (1 hr before ischemia) - Improved kidney function (reduced proteinuria, increased urine osmolarity), reduced endothelial leakage and inflammation [7]
Diabetic Erectile Dysfunction Sprague Dawley rats Intraperitoneal (i.p.) 10 mg/kg Daily 4 weeks Preserved erectile response, reversed molecular changes in major pelvic ganglia [8]
Bladder Dysfunction (SHR) Spontaneously Hypertensive Rats (SHR) Intraperitoneal (i.p.) 10 mg/kg Daily 6 weeks Improved micturition frequency and single voided volume [9] [3]
Allergic Airway Inflammation (Asthma) Guinea pigs Intraperitoneal (i.p.) 1 & 10 mg/kg Daily Last 2 weeks of 4-week sensitization Reduced airway resistance, inflammatory cytokines (IL-13, TNF-α), and remodeling markers (TGF-β1, collagen) [6]
Cognitive Enhancement Fischer-344 rats Subcutaneous (s.c.) 0.1875 & 0.375 mg Daily (each morning) 4 days pre-testing + testing days Improved spatial learning and working memory in aged rats [10]
Cardiovascular Studies Mongrel dogs Intracoronary (i.c.) 10, 30, 100 µg/kg Single dose - Dose-dependent coronary vasodilation and increased coronary blood flow [2]
Detrusor Overactivity Sprague Dawley rats Intraperitoneal (i.p.) 10 mg/kg Single dose - Increased voided volumes, decreased maximal detrusor pressure [3]

Detailed Experimental Protocols

Here are the methodologies for key experiments investigating this compound's effects.

Protocol 1: Treatment of Autoimmune Encephalomyelitis (EAE) [4]

This protocol evaluates the efficacy of this compound in a model of multiple sclerosis.

  • Animal Model: Female C57BL/6 mice induced with EAE using myelin oligodendrocyte glycoprotein (MOG³⁵‑⁵⁵).
  • Treatment: this compound administration began on day 10 post-immunization.
  • Outcome Measures:
    • Clinical Scoring: Daily assessment of neurological symptoms and disease severity.
    • Histopathology: Spinal cords were collected for analysis of inflammatory infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).
    • Molecular Analysis: Levels of cytokines, chemokines, and adhesion molecules were measured in spinal cord tissues.
Protocol 2: Assessment of Cognitive Function [10]

This protocol tests this compound's ability to improve learning and memory in aged rodents.

  • Animal Model: 17-month-old male Fischer-344 rats.
  • Treatment: Subcutaneous injection of this compound (0.1875 mg or 0.375 mg) or vehicle. Dosing began 4 days before behavioral testing and continued daily throughout the test period.
  • Behavioral Test: Water Radial-Arm Maze.
    • The maze has 8 arms, with hidden platforms in 4.
    • Each daily session consists of 4 trials. After a platform is found, it is removed, increasing the working memory load.
    • Error Types:
      • Reference Memory Error: First entry into an arm that never contained a platform.
      • Working Memory Correct Error: Re-entry into an arm from which a platform was already removed.
      • Working Memory Incorrect Error: Re-entry into an arm that never contained a platform.
  • Data Analysis: Errors are blocked into initial (days 2-7) and latter (days 8-12) phases for analysis. A Learning Index is calculated based on trial 4 performance.
Protocol 3: Evaluation of Erectile Function in Diabetic Rats [8]

This protocol investigates this compound's effect on diabetic neurogenic erectile dysfunction.

  • Animal Model: Male Sprague-Dawley rats with Type 1 diabetes induced by streptozotocin (75 mg/kg, i.p.).
  • Treatment: this compound (10 mg/kg, i.p.) or vehicle was administered daily for 4 weeks, starting 8 weeks after diabetes induction. Experiments were performed after a 2-day washout.
  • Functional Measurement:
    • Intracavernosal Pressure (ICP): A needle connected to a pressure transducer is inserted into the penile crus.
    • Mean Arterial Pressure (MAP): Monitored via a catheter in the carotid artery.
    • Nerve Stimulation: The cavernous nerve is electrically stimulated (1 V, 16 Hz). The maximal ICP and total ICP are normalized to MAP.
  • Molecular Analysis: Major pelvic ganglia (MPG) are collected for Western blot analysis of RhoA, ROCK-2, phospho-AKT, and phospho-PTEN.

The general workflow for in vivo efficacy studies is summarized below:

G Start Disease Model Induction Group Randomization into Treatment & Control Groups Start->Group Treat This compound Administration Group->Treat FuncTest Functional Tests Treat->FuncTest MolecAnaly Tissue Collection & Molecular Analysis Treat->MolecAnaly Data Data Analysis & Outcome Assessment FuncTest->Data MolecAnaly->Data

Conclusion and Research Outlook

This compound is a versatile pharmacological tool for preclinical research, demonstrating efficacy across neurological, urological, renal, inflammatory, and cardiovascular disease models. When designing studies, researchers should consider the optimal dosing paradigm—intraperitoneal administration at 10 mg/kg daily is commonly used for chronic conditions, while single pre-treatment doses are effective in acute injury models like renal ischemia [8] [9] [7].

Future research should focus on further elucidating its long-term safety profile, exploring its efficacy in combination therapies, and investigating its potential in other disease areas where the Rho/ROCK pathway plays a critical role.

References

Comprehensive Application Notes and Protocols: Hydroxyfasudil in Regional Myocardial Blood Flow Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxyfasudil and Myocardial Blood Flow Assessment

This compound (HA-1100) is an active metabolite of the Rho-kinase (ROCK) inhibitor fasudil that has emerged as a critical research tool for investigating coronary vascular physiology and potential therapeutic applications in cardiovascular disease. As a potent ROCK inhibitor with slightly greater potency than its parent compound, this compound targets the Rho-ROCK signaling pathway that plays a fundamental role in regulating vascular smooth muscle contraction, endothelial function, and consequently, tissue perfusion. The measurement of regional myocardial blood flow (MBF) provides essential information about coronary circulatory function that is crucial for evaluating cardiac performance, detecting ischemia, and assessing therapeutic efficacy in preclinical research.

The significance of this compound in cardiovascular research stems from its dual mechanistic action—it not only induces vasodilation through inhibition of calcium sensitization but also enhances endothelial function through increased nitric oxide production. These properties make it particularly valuable for studying conditions characterized by vascular dysfunction such as coronary vasospasm, myocardial ischemia-reperfusion injury, and microvascular dysfunction. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the effects of this compound on regional myocardial blood flow using various measurement modalities, with emphasis on standardized methodologies to ensure reproducible and translatable results across research settings.

Pharmacological Profile and Mechanism of Action

Basic Pharmacological Properties

This compound represents a first-in-class ROCK inhibitor with well-characterized pharmacokinetic and pharmacodynamic properties essential for cardiovascular research applications. The compound demonstrates a favorable potency profile with an inhibition constant (Kᵢ) of 0.17 μM for ROCK, making it slightly more potent than its parent compound fasudil (Kᵢ = 0.33 μM). While this compound primarily targets ROCK, it exhibits measurable activity against other kinases including protein kinase C (Kᵢ = 18 μM) and myosin light chain kinase (Kᵢ = 140 μM), though with significantly lower affinity [1]. The compound's physicochemical characteristics facilitate adequate tissue distribution, including penetration across the blood-brain barrier, though its primary research applications remain in the cardiovascular domain.

The metabolic fate and elimination pathways of this compound contribute to its research utility. After administration of fasudil, hepatic metabolism rapidly converts it to this compound, which becomes the primary active species responsible for most observed pharmacological effects. This compound exhibits an extended plasma half-life (100-200 minutes) compared to the parent compound (approximately 20 minutes), providing a longer window for experimental observations [1]. This metabolic activation pathway is particularly relevant when designing studies, as researchers may choose to administer either fasudil (which converts to this compound) or this compound directly, depending on their experimental requirements and desired pharmacokinetic profile.

Molecular Mechanism and Signaling Pathways

The primary mechanism of action of this compound centers on specific inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which exists in two isoforms (ROCK1 and ROCK2). The Rho-ROCK pathway serves as a critical regulator of fundamental cellular processes including vascular smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. Under physiological conditions, activated GTP-bound RhoA binds to and activates ROCK, which subsequently phosphorylates multiple downstream targets including myosin phosphatase target subunit 1 (MYPT1) and myosin light chain (MLC) itself [2].

This compound exerts its effects through competitive inhibition of the ATP-binding site of ROCK, preventing phosphorylation of these downstream targets. The most well-characterized consequence is the suppression of MYPT1 phosphorylation, which maintains myosin phosphatase in its active state, leading to decreased MLC phosphorylation and subsequent vascular smooth muscle relaxation. Additionally, this compound-mediated ROCK inhibition enhances endothelial nitric oxide synthase (eNOS) expression and activity, increasing nitric oxide production that further contributes to vasodilation and improved blood flow [1]. The compound has also been shown to modulate calcium handling in cardiomyocytes through enhancement of sarco/endoplasmic reticulum calcium ATPase (SERCA) activity via activation of the JAK2/STAT3 signaling pathway, which may contribute to its protective effects in ischemia-reperfusion injury models [1].

Table 1: Key Pharmacological Parameters of this compound

Parameter Value Experimental Context
ROCK Inhibition Constant (Kᵢ) 0.17 μM Cell-free assay [1]
Protein Kinase C Kᵢ 18 μM Cell-free assay [1]
MLC Kinase Kᵢ 140 μM Cell-free assay [1]
Plasma Half-Life 100-200 min Following IV fasudil administration [1]
Relative Potency ~1.9× fasudil Compared to fasudil (Kᵢ=0.33μM) [1]

G cluster_upstream Upstream Signaling cluster_rock ROCK Inhibition by this compound cluster_downstream Downstream Effects GPCR Vasoactive Agonists (Serotonin, Endothelin) GEF Guanine Nucleotide Exchange Factor (GEF) GPCR->GEF Activation GPCR->GEF RhoA_GDP RhoA-GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation ROCK ROCK (Active) RhoA_GTP->ROCK Activation GEF->RhoA_GDP GTP Exchange ROCK_Inhib ROCK (Inhibited) ROCK->ROCK_Inhib MLCP Myosin Phosphatase (MLCP) ROCK->MLCP Phosphorylation (Inactivation) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MLCP_P MLCP (Active) ROCK_Inhib->MLCP_P Dephosphorylation (Activation) ROCK_Inhib->MLCP_P eNOS_Up eNOS (Increased) ROCK_Inhib->eNOS_Up Stimulation This compound This compound This compound->ROCK Inhibition This compound->ROCK MLC_P MLC-P (Inactive) MLCP_P->MLC_P Dephosphorylation Vasodilation Vasodilation Improved Blood Flow MLC_P->MLC eNOS eNOS Expression NO Nitric Oxide (NO)↑ eNOS_Up->NO NO->Vasodilation

Diagram 1: this compound Mechanism of Action in Vascular Smooth Muscle. This compound inhibits ROCK, leading to increased myosin phosphatase activity, decreased myosin light chain phosphorylation, and enhanced eNOS expression, ultimately causing vasodilation and improved blood flow.

Experimental Models and Preparation

Animal Models and Surgical Preparation

Appropriate animal models form the foundation of valid research on this compound and regional myocardial blood flow. Large animal models, particularly canine and porcine systems, have been extensively utilized due to their coronary anatomy and physiology that closely resembles humans. Canine models offer the advantage of well-characterized responses to coronary interventions and extensive historical data for comparison, while porcine models provide coronary circulation that is remarkably similar to humans in terms of collateral circulation and susceptibility to ischemia [3] [2]. For specific investigations of coronary vasospasm, a porcine model involving interleukin-1β (IL-1β) pretreatment has been established and validated, demonstrating enhanced vasoconstrictor responses similar to human coronary spasm disorders [2].

Surgical preparation for acute studies requires meticulous attention to physiological stability and monitoring. General anesthesia is typically induced and maintained with inhalational agents (e.g., isoflurane 1.5-2.0%) in oxygen mixture, providing stable cardiovascular conditions while maintaining sufficient anesthetic depth. Following intubation and mechanical ventilation, a thoracotomy approach through the fifth intercostal space provides optimal access to the heart. After pericardiotomy and creation of a pericardial cradle, critical instrumentation includes: placement of a high-fidelity micromanometer catheter in the left ventricle for continuous pressure monitoring; isolation of the left anterior descending (LAD) coronary artery with placement of a hydraulic occluder and ultrasonic flow probe; and insertion of a left atrial catheter for microsphere injection when using this reference method for blood flow quantification [3]. Continuous monitoring of electrocardiogram, arterial blood pressure, blood gases, and core temperature throughout the experiment is essential for maintaining physiological stability and data quality.

Model Validation and Quality Control

Comprehensive validation of the experimental model ensures that observed responses genuinely reflect the physiological or pathophysiological processes under investigation. In coronary stenosis models, the severity of flow restriction should be systematically validated using defined criteria: mild stenosis is typically characterized by absence of resting flow reduction with minimal hyperemic response following brief complete occlusion, while moderate stenosis demonstrates intermediate reduction in resting flow [3]. For studies investigating this compound in vasospasm models, validation includes demonstrating hyperconstrictor responses to serotonin (10 μg/kg intracoronary) at IL-1β-treated sites compared to control segments [2].

Quality control measures throughout the experimental timeline are crucial for data integrity. Physiological parameters should be maintained within narrow target ranges: arterial pH between 7.35-7.45, pO₂ > 80 mmHg, and pCO₂ between 35-45 mmHg, with adjustments made through ventilator settings or sodium bicarbonate administration as needed. Hemodynamic stability is confirmed by maintaining heart rate and blood pressure within 15% of baseline values before experimental interventions. For studies involving dobutamine stress, establishing appropriate infusion protocols (typically 5 μg/kg/min) with sufficient stabilization periods (15-20 minutes) ensures consistent pharmacological stress across experimental subjects [3]. Additionally, verification of proper positioning and function of all implanted sensors (sonomicrometry crystals, flow probes) through baseline measurements against established normative values confirms appropriate experimental setup before proceeding with interventions.

Myocardial Blood Flow Measurement Modalities

Imaging-Based Flow Quantification Methods

Non-invasive imaging modalities for myocardial blood flow quantification have advanced significantly, offering researchers multiple options with varying advantages depending on specific experimental requirements. Positron Emission Tomography (PET) represents the current gold standard for quantitative perfusion imaging, utilizing radiopharmaceuticals such as ¹³N-ammonia, ¹⁵O-water, or ⁸²Rubidium to generate absolute blood flow values in mL/g/min through dynamic acquisition and tracer kinetic modeling [4] [5]. PET offers excellent quantification accuracy with high correlation to microsphere-derived blood flow measurements across a wide flow range, though limitations include availability, cost, and spatial resolution constraints. Cardiac Magnetic Resonance (CMR) perfusion imaging provides alternative advantages including high spatial resolution (2-3 mm in-plane) without ionizing radiation, utilizing T1-weighted imaging during first-pass gadolinium contrast administration to derive quantitative flow parameters [4].

Emerging modalities continue to expand the methodological toolbox for researchers. Single-Photon Emission Computed Tomography (SPECT) with newer camera systems now allows absolute MBF quantification, demonstrating excellent correlation with microspheres in animal models and good agreement with PET-derived MBF in clinical studies [6]. Speckle tracking echocardiography provides functional assessment of myocardial deformation that correlates with regional perfusion, with circumferential strain parameters typically demonstrating better agreement with reference methods than radial strain measurements [3]. The choice among these modalities involves balancing multiple factors including spatial and temporal resolution requirements, need for absolute versus relative flow quantification, availability of specialized equipment, and compatibility with concurrent pharmacological interventions.

Table 2: Comparison of Myocardial Blood Flow Measurement Techniques

Method Spatial Resolution Flow Quantification Key Advantages Principal Limitations
Microspheres ~1-2 mm (regional) Absolute (mL/g/min) Gold standard reference, wide validation Terminal procedure, no temporal resolution
PET 4-6 mm Absolute (mL/g/min) Gold standard non-invasive method, validated kinetic models Lower spatial resolution, radiotracer availability
CMR 2-3 mm Absolute (mL/g/min) High spatial resolution, no ionizing radiation Limited ventricular coverage, complex analysis
SPECT 8-12 mm Absolute (mL/g/min) Widely available, improving quantification Lower resolution, radiation exposure
2D Speckle Tracking Echo 1-2 mm Relative strain (%) Combines function and flow assessment, widely available Moderate correlation with flow (R=0.55-0.63)
Reference Standard Methods

Invasive reference methods provide the most direct and precise measurements of regional myocardial blood flow, though their application is typically limited to animal studies due to their invasive nature. The radioactive microsphere technique represents the historical gold standard, based on the principle that microspheres injected into the circulation distribute in proportion to blood flow and become trapped in the microvasculature [3]. Following euthanasia, tissue samples are collected from predefined myocardial regions, and radioactivity is quantified to calculate absolute blood flow using reference arterial blood samples. This method provides highly accurate, postmortem flow measurements with excellent spatial resolution, but obviously precludes longitudinal assessments.

Sonomicrometry-based strain analysis offers complementary functional information that correlates with regional perfusion. This approach involves implanting multiple crystals in epicardial and endocardial positions to form three-dimensional arrays across myocardial regions of interest [3]. The precise measurement of inter-crystal distances throughout the cardiac cycle allows calculation of regional deformation parameters including circumferential and radial strain. While not providing direct flow measurements, sonomicrometry-derived strain parameters demonstrate moderate correlations with microsphere-measured blood flow (R ≈ 0.55-0.63) and offer excellent temporal resolution for tracking dynamic changes in regional function in response to interventions such as this compound administration [3]. The combination of flow quantification (via microspheres or imaging) with simultaneous functional assessment (via sonomicrometry) provides the most comprehensive evaluation of this compound's effects on regional myocardial perfusion and contractility.

Experimental Protocols and Dosing

This compound Administration Protocols

Dosing considerations for this compound depend on the specific experimental objectives, model species, and route of administration. For coronary vasospasm studies in porcine models, intracoronary this compound has been administered at doses ranging from 0.3 to 3 mg/kg, demonstrating dose-dependent inhibition of serotonin-induced hyperconstriction with effective attenuation of vasospasm at approximately 1 mg/kg [2]. In canine models of myocardial ischemia-reperfusion, intravenous dosing of 0.5-1 mg/kg this compound has shown significant reductions in infarct size and improvement in functional recovery [1]. When administering the parent compound fasudil for conversion to this compound, typical intravenous doses of 0.5-3 mg/kg have been employed in preclinical studies, with the understanding that rapid hepatic conversion will yield active metabolite concentrations sufficient for ROCK inhibition.

Administration timing varies significantly based on experimental design. For ischemia-reperfusion studies, this compound is typically administered 10-15 minutes prior to reperfusion to target the critical early reperfusion injury phase. In models investigating coronary vasoreactivity, this compound is often administered as a bolus 5-10 minutes before provocative testing with vasoconstrictors such as serotonin. For chronic dosing studies investigating remodeling or functional recovery, twice-daily administration maintains consistent ROCK inhibition, though researchers should consider the compound's relatively short half-life when designing such regimens. Recent clinical data indicate that oral administration of fasudil results in this compound bioavailability of approximately 69% compared to intravenous administration, providing important guidance for researchers considering oral dosing in chronic studies [7].

Integrated Protocol for this compound Assessment in Graded Coronary Stenosis

A comprehensive experimental protocol for evaluating this compound effects in the context of graded coronary stenosis incorporates elements from established methodologies with specific modifications for ROCK inhibition studies [3]. The protocol begins with surgical preparation as detailed in Section 3.1, followed by a stabilization period of at least 30 minutes after completion of instrumentation. Baseline data acquisition includes hemodynamic measurements (arterial pressure, left ventricular pressure, LAD flow), myocardial blood flow measurement using the chosen modality (microspheres, PET, CMR), and regional functional assessment (sonomicrometry, speckle tracking echocardiography).

Following baseline measurements, create a mild coronary stenosis using the hydraulic occluder, defined by absence of resting flow reduction and minimal hyperemic response following 10-second complete occlusion. After 15 minutes of stabilization at this stenosis grade, repeat comprehensive data acquisition. Then administer low-dose dobutamine (5 μg/kg/min) while maintaining the mild stenosis, allowing 15 minutes for stabilization before repeating measurements. Return to the mild stenosis condition without dobutamine and administer This compound (1 mg/kg IV bolus), followed 10 minutes later by repeat data acquisition. Subsequently, create a moderate stenosis characterized by intermediate reduction in resting flow, and repeat the sequence of data acquisition at rest, with dobutamine stress, and with this compound administration. This comprehensive protocol allows researchers to evaluate this compound effects across a spectrum of flow restriction severities and under conditions of increased metabolic demand.

G cluster_phase1 Preparation Phase cluster_phase2 Baseline Assessment cluster_phase3 Intervention Protocol Surgical Surgical Preparation • Anesthesia & ventilation • Thoracotomy & pericardiotomy • Instrumentation placement Stabilization Stabilization Period (≥30 minutes) Surgical->Stabilization Baseline Comprehensive Baseline Data • Hemodynamic measurements • Myocardial blood flow • Regional function Stabilization->Baseline MildStenosis Mild Stenosis Creation (No resting flow reduction) Baseline->MildStenosis MildData Data Acquisition (Mild stenosis) MildStenosis->MildData DobutamineMild Dobutamine Stress (5 μg/kg/min) MildData->DobutamineMild DobutamineData Data Acquisition (Mild stenosis + dobutamine) DobutamineMild->DobutamineData DobutamineMild->DobutamineData HydroxyMild This compound Administration (1 mg/kg IV) DobutamineData->HydroxyMild HydroxyMildData Data Acquisition (Mild stenosis + this compound) HydroxyMild->HydroxyMildData HydroxyMild->HydroxyMildData ModerateStenosis Moderate Stenosis Creation (Intermediate flow reduction) HydroxyMildData->ModerateStenosis ModerateData Data Acquisition (Moderate stenosis) ModerateStenosis->ModerateData DobutamineModerate Dobutamine Stress (5 μg/kg/min) ModerateData->DobutamineModerate DobutamineModerateData Data Acquisition (Moderate stenosis + dobutamine) DobutamineModerate->DobutamineModerateData HydroxyModerate This compound Administration (1 mg/kg IV) DobutamineModerateData->HydroxyModerate HydroxyModerateData Data Acquisition (Moderate stenosis + this compound) HydroxyModerate->HydroxyModerateData

Diagram 2: Integrated Experimental Protocol for this compound Assessment. This workflow illustrates the comprehensive evaluation of this compound effects under conditions of graded coronary stenosis and pharmacological stress.

Data Analysis and Interpretation

Quantitative Analysis of Myocardial Blood Flow

Tracer kinetic modeling forms the foundation of quantitative myocardial blood flow analysis, particularly when using dynamic imaging modalities such as PET or CMR. For PET studies with ¹⁵O-water, a four-parameter model accounting for MBF, tissue fraction, and spill-over fractions from both left and right ventricular cavities has demonstrated superior performance, especially in septal regions where traditional three-parameter models prove inadequate [5]. Similarly, ¹³N-ammonia and ⁸²Rubidium each require tracer-specific kinetic models that account for their distinct extraction fractions and metabolic trapping mechanisms. These models generate absolute flow values in mL/g/min, enabling direct comparison across experimental conditions and subjects. For CMR quantification, the relationship between gadolinium concentration and signal intensity must be carefully calibrated, typically using low contrast doses (≤0.12 mmol/kg) to maintain linearity between concentration and signal intensity [4].

Statistical approaches for analyzing this compound effects on myocardial blood flow should account for both within-subject and between-group variations. The calculation of coronary flow reserve (CFR) as the ratio of stress to resting MBF provides a normalized metric that accounts for baseline flow variations between subjects. In large animal studies with multiple sequential conditions (e.g., baseline, stenosis, this compound intervention), repeated measures ANOVA with appropriate post-hoc testing typically offers the most robust analytical approach. For studies incorporating spatial analysis of regional flow variations, parametric mapping techniques generate visualization of flow distribution across the myocardium, while segment-based analysis aligned with standard myocardial segmentation schemes (e.g., 17-segment AHA model) facilitates regional comparisons. When correlating flow measurements with functional parameters such as strain, linear mixed effects models account for both within-region and between-region variations, providing more accurate estimates of flow-function relationships than simple correlation analyses.

Interpretation of this compound Effects

Contextual interpretation of this compound's effects on myocardial blood flow requires consideration of both the experimental conditions and the compound's known mechanisms of action. In the setting of normal coronary arteries, this compound typically produces modest increases in resting blood flow (approximately 20-30%) through basal vasodilatory effects, with more substantial augmentation of hyperemic flow (approximately 40-60% increase) during pharmacological stress, resulting in net improvement in coronary flow reserve [1]. Under conditions of endothelial dysfunction, characteristic of early atherosclerosis or cardiovascular risk factors, this compound may produce more pronounced flow improvements due to restoration of nitric oxide-mediated vasodilation and direct inhibition of ROCK-mediated vasoconstriction. In severe stenosis models, the compound primarily benefits flow distribution to border zones and improves microvascular function, often with minimal effect on total flow through severely stenotic arteries.

Integration of flow and functional data provides the most comprehensive assessment of this compound's therapeutic potential. Improvements in myocardial blood flow that correlate with enhanced regional contractility (increased systolic strain, reduced post-systolic shortening) suggest genuine tissue-level benefits beyond simple vasodilation. The temporal relationship between flow augmentation and functional improvement also offers insights into mechanism—immediate functional enhancement suggests afterload reduction or direct inotropic effects, while delayed improvement (over days to weeks) implies reverse remodeling or structural benefits. Researchers should also consider heart-rate dependent effects, as ROCK inhibition may influence chronotropy and subsequently affect myocardial oxygen demand and flow patterns independently of direct coronary effects.

Applications in Therapeutic Research Contexts

Myocardial Ischemia-Reperfusion Injury

This compound research has yielded promising results in the context of myocardial ischemia-reperfusion (IR) injury, demonstrating multiple cardioprotective mechanisms. Pretreatment with this compound significantly attenuates infarct size in animal models of coronary occlusion and reperfusion, with reductions typically ranging from 30% to 50% compared to untreated controls [1]. This protective effect appears mediated through both vascular and myocardial mechanisms, including improvement in endothelial function through NO-mediated mechanisms that enhance blood supply to the ischemic myocardium, and direct cardiomyocyte effects through enhancement of SERCA activity via the JAK2/STAT3 signaling pathway [1]. These findings position this compound as a valuable research tool for investigating novel approaches to cardioprotection, particularly in the context of percutaneous coronary intervention or thrombolytic therapy for acute myocardial infarction.

Experimental applications in IR injury models typically involve administration either before ischemia (preconditioning-mimetic strategy) or at the time of reperfusion (postconditioning approach). The reperfusion injury salvage approach has particular clinical relevance, as it mirrors the potential clinical scenario of administering this compound during primary percutaneous coronary intervention. In such protocols, this compound administration (0.5-1 mg/kg IV) 5-10 minutes before reperfusion demonstrates significant reduction in apoptosis and necrotic cell death in the area at risk. Additional beneficial effects include attenuation of neutrophil infiltration and reduction in inflammatory cytokine expression, suggesting modulation of the inflammatory response to reperfusion. These multifaceted protective mechanisms make this compound an important compound for deciphering the complex pathophysiology of reperfusion injury and identifying novel therapeutic targets.

Coronary Vasospasm and Microvascular Dysfunction

Pathological coronary vasoconstriction represents another major research application for this compound, based on its potent inhibitory effects on Rho-kinase-mediated calcium sensitization. In a porcine model of coronary spasm induced by interleukin-1β pretreatment, this compound dose-dependently inhibits serotonin-induced hyperconstriction at both epicardial and microvascular levels [2]. The molecular mechanism involves suppression of enhanced myosin light chain phosphorylation, specifically targeting both mono- (Ser19) and diphosphorylation (Ser19/Thr18) events that characterize the hyperconstrictive state [2]. This research application has significantly advanced understanding of vasospastic disorders and provided insights into potential therapeutic approaches for patients with variant angina or microvascular dysfunction.

Microvascular applications of this compound research extend beyond epicardial spasm to include conditions characterized by impaired coronary microcirculatory function. In models of hypertensive heart disease, this compound improves coronary flow reserve by reducing basal microvascular tone and enhancing endothelium-dependent vasodilation. In diabetic cardiomyopathy models, the compound ameliorates microvascular rarefaction and improves perfusion through both hemodynamic effects and potential modulation of angiogenic pathways. These diverse applications highlight this compound's utility as a research tool for investigating the role of Rho-ROCK signaling across a spectrum of coronary circulatory disorders, from epicardial spasm to microvascular dysfunction, and for evaluating potential therapeutic strategies targeting this pathway.

References

Comprehensive Application Notes and Protocols: Hydroxyfasudil for Cerebral Vasospasm Following Subarachnoid Hemorrhage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxyfasudil and Its Therapeutic Significance

This compound (also known as M3) is the active metabolite of the Rho-kinase (ROCK) inhibitor fasudil, exhibiting enhanced biological activity and an extended half-life compared to its parent compound. Cerebral vasospasm remains a devastating complication following aneurysmal subarachnoid hemorrhage (SAH), contributing significantly to mortality and permanent disability despite advancements in SAH management. Angiographic vasospasm occurs in up to 70% of SAH patients, with approximately half developing symptomatic vasospasm that can lead to delayed cerebral ischemia. This compound represents a promising therapeutic candidate that targets the underlying molecular mechanisms of vasospasm through its potent inhibition of Rho-kinase, a key regulator of vascular smooth muscle contraction.

The clinical significance of this compound stems from its ability to address multiple pathophysiological processes in SAH, including cerebral vasospasm, blood-brain barrier disruption, and hemorheological abnormalities. Unlike conventional vasodilators that often cause systemic hypotension—potentially compromising cerebral perfusion—this compound demonstrates cerebrovascular selectivity without significantly lowering blood pressure at therapeutic doses. This application note provides researchers and drug development professionals with comprehensive experimental data, detailed methodologies, and practical protocols for investigating this compound's anti-vasospastic effects in preclinical models of SAH.

Mechanism of Action: Molecular Pathways

Rho-Kinase Signaling in Cerebral Vasospasm

The Rho-kinase pathway plays a pivotal role in the pathogenesis of sustained smooth muscle contraction during cerebral vasospasm after SAH. The molecular mechanism begins when clot-derived substances in the subarachnoid space activate G protein-coupled receptors on vascular smooth muscle cells. This receptor activation induces the conversion of Rho-GDP to Rho-GTP, which then activates Rho-kinase through binding. Once activated, Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to increased phosphorylation of myosin light chain (MLC) and enhanced smooth muscle contraction. This molecular pathway represents a calcium-sensitization mechanism that sustains vascular contraction independent of intracellular calcium concentrations, explaining the resistance of cerebral vasospasm to conventional calcium channel blockers.

This compound exerts its anti-vasospastic effects through potent inhibition of both Rho-kinase isoforms (α and β). At a concentration of 10 μM, this compound demonstrates remarkable specificity, inhibiting Rho-kinase α and β by 97.6% and 97.7%, respectively, while showing minimal activity against other protein kinases (less than 40% inhibition against 17 other protein kinases) [1]. This selective inhibition prevents Rho-kinase-mediated suppression of MLCP activity, thereby reducing MLC phosphorylation and promoting vascular relaxation. Additionally, this compound modulates endothelial function by upregulating eNOS expression, potentially improving nitric oxide-mediated vasodilation and endothelial protection [2].

Additional Protective Mechanisms

Beyond direct vasodilation, this compound exhibits multiple protective effects that contribute to its therapeutic potential in SAH:

  • Blood-Brain Barrier Preservation: this compound attenuates SAH-induced BBB disruption by preserving tight junction proteins (occludin and ZO-1), thereby reducing brain edema and vascular leakage [3] [4].

  • Hemorheological Improvement: this compound significantly decreases blood viscosity following cerebral ischemia, potentially improving microcirculatory flow in the compromised brain tissue [1].

  • Anti-inflammatory Effects: this compound modulates immune responses by inhibiting inflammatory cell migration and promoting M2 polarization of microglia/macrophages, which may contribute to neuroprotection [5].

The following diagram illustrates the key molecular pathways targeted by this compound:

G SAH Subarachnoid Hemorrhage GPCR GPCR Activation by Clot-Derived Substances SAH->GPCR RhoA RhoA Activation (GDP to GTP) GPCR->RhoA ROCK Rho-Kinase (ROCK) Activation RhoA->ROCK MLCP MLC Phosphatase Inhibition ROCK->MLCP TJ Tight Junction Disruption ROCK->TJ Inflammation Neuroinflammation ROCK->Inflammation Viscosity Increased Blood Viscosity ROCK->Viscosity eNOS eNOS Downregulation ROCK->eNOS MLC Myosin Light Chain Phosphorylation MLCP->MLC Vasospasm Cerebral Vasospasm MLC->Vasospasm This compound This compound This compound->ROCK Inhibition BBB Blood-Brain Barrier Disruption TJ->BBB

Figure 1: Molecular Pathways Targeted by this compound in Subarachnoid Hemorrhage. This compound inhibits Rho-kinase (ROCK), which is centrally involved in multiple pathological processes following SAH, including cerebral vasospasm, blood-brain barrier disruption, neuroinflammation, increased blood viscosity, and eNOS downregulation.

Efficacy Data Summary

Anti-Vasospastic Effects Across Experimental Models

This compound has demonstrated significant efficacy in reversing and preventing cerebral vasospasm across multiple animal models of SAH. In a two-hemorrhage canine model that replicates chronic cerebral vasospasm, angiographic evaluation on day 7 revealed that intravenous administration of this compound (3 mg·kg⁻¹·30 min⁻¹) significantly reversed vasospasm, increasing the basilar artery diameter from 57.9% ± 2.0% to 64.5% ± 1.9% of baseline values [1]. This reversal of established vasospasm highlights this compound's potential as both preventive and rescue therapy for clinical vasospasm.

In a rabbit double-hemorrhage model, the combination treatment of this compound (3.0 mg/kg, IV twice daily) with pitavastatin (0.8 mg kg⁻¹ day⁻¹ orally) demonstrated synergistic effects, producing a statistically significant increase in basilar artery cross-sectional area compared to SAH-only animals (p < 0.05) [2]. Interestingly, neither agent alone achieved statistical significance, suggesting that targeting multiple points in the Rho/Rho-kinase pathway may yield enhanced therapeutic outcomes. This combination approach represents a promising strategy for clinical translation, particularly for patients with severe or refractory vasospasm.

Blood-Brain Barrier Protection and Edema Reduction

This compound provides significant protection against early brain injury following SAH by preserving blood-brain barrier integrity. In a rat perforation model of SAH, this compound treatment (10 mg/kg, intraperitoneally) administered at 0.5 hours post-SAH significantly reduced brain water content in the ipsilateral hemisphere, indicating attenuation of cerebral edema [3] [4]. This effect was associated with preserved levels of tight junction proteins occludin and ZO-1, which are critical for maintaining BBB integrity. This compound treatment also significantly decreased Evans blue extravasation, demonstrating reduced vascular permeability.

Neurological function, assessed using a modified Garcia scoring system, showed significant improvement in this compound-treated animals compared to vehicle-treated SAH controls [3]. This functional improvement correlates with the histological and biochemical evidence of protection, suggesting that this compound's preservation of BBB integrity translates to meaningful neurological outcomes. The therapeutic window for this protection appears favorable, with benefits observed even when treatment was initiated after SAH induction.

Table 1: Summary of this compound Efficacy in Preclinical SAH Models

Model System Dose & Administration Key Efficacy Parameters Results Citation
Two-hemorrhage canine model 3 mg·kg⁻¹·30 min⁻¹ IV Basilar artery diameter Increased from 57.9% to 64.5% of baseline [1]
Rat MCA occlusion 3 and 10 mg/kg IP Blood viscosity Significant decrease [1]
Double-hemorrhage rabbit model 3.0 mg/kg IV twice daily + pitavastatin Basilar artery cross-sectional area Statistically significant increase vs. SAH (p<0.05) [2]
Rat perforation SAH model 10 mg/kg IP at 0.5h post-SAH Brain water content Significant reduction in ipsilateral hemisphere [3] [4]
Rat perforation SAH model 10 mg/kg IP at 0.5h post-SAH Evans blue extravasation Significant reduction in ipsilateral hemisphere [3] [4]
Rat perforation SAH model 10 mg/kg IP at 0.5h post-SAH Neurological score Significant improvement [3] [4]

Pharmacological Properties

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that support its therapeutic application in SAH. After intravenous administration of fasudil, this compound is rapidly formed through hepatic metabolism and demonstrates prolonged presence in the cerebrospinal fluid (CSF) compared to plasma. The half-life of this compound is approximately 100 minutes in serum but extends to more than 180 minutes in CSF, facilitating sustained exposure to cerebral vessels [6]. This extended CSF half-life is particularly advantageous for targeting cerebrovascular disorders where maintaining effective concentrations at the site of action is challenging.

A recent phase I clinical trial investigating the absolute bioavailability of oral fasudil (the prodrug of this compound) revealed that the maximal concentrations of this compound in blood were similar after oral and intravenous treatment (111.6 μg/L and 108.4 μg/L, respectively) [7]. The exposure of this compound (assessed as AUC₀–tz) demonstrated that the absolute bioavailability of this compound after oral treatment was approximately 69% of the IV treatment. This relatively high bioavailability for the active metabolite suggests potential for oral administration in chronic conditions, though dose adjustments would be necessary when switching between administration routes.

Specificity and Selectivity

This compound demonstrates remarkable specificity for Rho-kinase inhibition compared to other protein kinases. Kinase profiling against a panel of 17 protein kinases using ELISA analysis confirmed that this compound inhibited Rho-kinase α and β at a concentration of 10 μM by 97.6% and 97.7%, respectively, while no other protein kinase was inhibited by over 40% at the same concentration [1]. This high specificity translates to reduced off-target effects and potentially improved safety profiles compared to less selective kinase inhibitors.

The potency of this compound against Rho-kinase exceeds that of its parent compound fasudil, with lower half-maximal inhibitory concentration (IC₅₀) values for both ROCK1 and ROCK2 [5]. This enhanced potency, combined with its longer half-life, positions this compound as a potentially superior therapeutic agent compared to fasudil for conditions requiring sustained Rho-kinase inhibition. The strong specificity profile also makes this compound a valuable research tool for investigating Rho-kinase-specific pathways in vascular physiology and disease.

Table 2: Pharmacokinetic Properties of this compound

Parameter Values Experimental Conditions Citation
Serum Half-life 100 minutes Patients with SAH after IV fasudil administration [6]
CSF Half-life >180 minutes Patients with SAH after IV fasudil administration [6]
CSF Penetration 18.4% of serum concentration Patients with SAH after IV fasudil administration [6]
Oral Bioavailability ~69% (relative to IV) Phase I trial in healthy subjects [7]
ROCK Inhibition 97.6% (α), 97.7% (β) at 10μM In vitro kinase assay against 17 protein kinases [1]
IC₅₀ Value Lower than fasudil Comparative potency assessment [5]

Experimental Protocols

In Vivo Assessment of Anti-Vasospastic Effects
5.1.1 Canine Two-Hemorrhage Model Protocol

The canine two-hemorrhage model provides a well-established method for evaluating the efficacy of anti-vasospastic compounds like this compound against chronic cerebral vasospasm:

  • Animal Preparation: Use adult mongrel dogs (weight 10-15 kg). Anesthetize animals with intravenous pentobarbital (30 mg/kg) and maintain with inhaled isoflurane (1-2%) in oxygen.

  • SAH Induction: Position the animal prone and perform cisternal puncture at the C1-C2 interspace. Remove 5-6 mL of cerebrospinal fluid and inject an equivalent volume of autologous arterial blood obtained by femoral artery puncture. Repeat this procedure 48 hours later to establish the two-hemorrhage model.

  • Treatment Administration: On day 7 post-initial hemorrhage, administer this compound (3 mg/kg) dissolved in saline intravenously over 30 minutes using an infusion pump.

  • Angiographic Assessment: Perform baseline cerebral angiography before SAH induction. Repeat angiography immediately before and after this compound administration on day 7. Measure basilar artery diameter at consistent locations using digital image analysis.

  • Data Analysis: Express vessel diameters as percentage of baseline values. Compare pre- and post-treatment diameters using paired t-tests, with significance set at p < 0.05.

This model effectively replicates the chronic vasospasm observed in human SAH patients and allows for quantitative assessment of vascular diameter changes in response to therapeutic interventions [1].

5.1.2 Rat Perforation Model for Early Brain Injury Assessment

The rat perforation model is ideal for investigating this compound's effects on early brain injury following SAH:

  • Animal Preparation: Use adult male Sprague-Dawley rats (260-340 g). Anesthetize with intraperitoneal ketamine/xylazine (80/10 mg/kg) and maintain on mechanical ventilation with 2-3% isoflurane in 70%/30% medical-air/oxygen.

  • SAH Induction: Expose the left common carotid artery and its branches. Introduce a sharpened 4-0 nylon suture through the external carotid artery into the internal carotid artery until resistance is felt (approximately 18-20 mm from the common carotid bifurcation). Advance further to perforate the bifurcation of the anterior and middle cerebral arteries. Withdraw the suture immediately after perforation.

  • Treatment Administration: Administer this compound (10 mg/kg) or vehicle intraperitoneally at 0.5 hours after SAH induction. For multiple dosing, administer additional doses at 6-hour intervals.

  • Outcome Measures:

    • Neurological Scoring: Evaluate at 24 and 72 hours post-SAH using modified Garcia scoring system (spontaneous activity, limb symmetry, climbing, etc.).
    • Brain Water Content: Measure using wet-dry weight method at sacrifice.
    • BBB Permeability: Quantify Evans blue extravasation spectrophotometrically.
    • Molecular Analysis: Assess tight junction proteins (occludin, ZO-1) via Western blot and Rho-kinase activity using ELISA-based assays [3] [4].

This protocol enables comprehensive evaluation of this compound's effects on functional outcomes, cerebral edema, and blood-brain barrier integrity during the critical early phase after SAH.

Ex Vivo and In Vitro Assays
5.2.1 Rho-Kinase Activity Assay

Determine this compound's effects on Rho-kinase activity using the following protocol:

  • Tissue Preparation: Homogenize basilar arteries or brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000×g for 20 minutes at 4°C and collect supernatant.

  • ROCK Activity Measurement: Use commercial Rho-kinase activity assay kit following manufacturer's instructions. Briefly, add aliquots containing 20 μg of protein to 96-well plates pre-coated with recombinant myosin phosphatase target subunit 1 (MYPT1). Incubate with ATP solution to allow phosphorylation reaction. Detect phosphorylated MYPT1 using specific anti-phospho-MYPT1 antibody and HRP-conjugated secondary antibody. Measure chemiluminescent signal.

  • Data Analysis: Normalize ROCK activity to total protein content and express as percentage of sham-operated controls [3].

5.2.2 Blood Viscosity Measurement

Assess this compound's effects on hemorheological parameters using the following method:

  • Animal Preparation: Subject rats to 1-hour middle cerebral artery occlusion followed by reperfusion.

  • Treatment: Administer this compound (3 or 10 mg/kg, intraperitoneally) or vehicle at reperfusion.

  • Blood Collection: Collect whole blood via cardiac puncture 24 hours after ischemia into heparinized tubes.

  • Viscosity Measurement: Measure blood viscosity using a cone-plate viscometer at multiple shear rates (e.g., 0.5-200 s⁻¹) at 37°C. Compare treated and control groups using ANOVA with post-hoc testing [1].

The following diagram illustrates the key stages in experimental workflow for evaluating this compound efficacy:

G Model Select Animal Model SAH SAH Induction Model->SAH Canine Canine Two-Hemorrhage Model Model->Canine Rat Rat Perforation Model Model->Rat Treatment This compound Administration SAH->Treatment Assessment Outcome Assessment Treatment->Assessment Analysis Data Analysis Assessment->Analysis Angio Angiographic Analysis Assessment->Angio Neuro Neurological Scoring Assessment->Neuro Edema Brain Edema Measurement Assessment->Edema BBB BBB Integrity Assessment Assessment->BBB Molecular Molecular Analysis Assessment->Molecular

Figure 2: Experimental Workflow for Evaluating this compound Efficacy. The diagram outlines the key stages in preclinical assessment of this compound, from animal model selection through data analysis, including the multiple outcome measures available at the assessment stage.

Therapeutic Applications and Clinical Translation

Combination Therapy Approaches

Combination treatment strategies that target multiple points in the Rho/Rho-kinase pathway may yield enhanced therapeutic benefits compared to monotherapy. Experimental evidence from a rabbit double-hemorrhage model demonstrates that the combination of this compound (3.0 mg/kg IV twice daily) with pitavastatin (0.8 mg kg⁻¹ day⁻¹ orally) produces synergistic effects on cerebral vasospasm, with statistically significant increases in basilar artery cross-sectional area that were not achieved with either agent alone [2]. This synergistic action likely results from complementary mechanisms: pitavastatin inhibits RhoA activation by reducing geranylgeranyl pyrophosphate, while this compound directly inhibits Rho-kinase activity downstream.

The combination approach also enhances endothelial nitric oxide synthase (eNOS) expression, potentially improving endothelial function and nitric oxide-mediated vasodilation. This multi-targeted strategy represents a promising direction for clinical development, particularly for patients with severe or refractory vasospasm. Future studies should explore optimal dosing regimens and timing for combination therapy, as well as potential interactions with other standard treatments such as nimodipine.

Formulation and Administration Considerations

The pharmacokinetic profile of this compound supports multiple routes of administration for different clinical scenarios. The established intravenous route provides immediate high drug concentrations suitable for acute management of established vasospasm. Recent phase I trial data demonstrating 69% oral bioavailability for this compound suggests potential for oral administration in prophylactic regimens or for extended treatment courses [7]. This oral bioavailability, combined with good gastrointestinal tolerability observed in clinical trials, opens possibilities for outpatient management or longer-term prevention of delayed cerebral ischemia.

For patients requiring direct cerebrovascular targeting, intra-arterial administration represents another potential route. While direct studies of intra-arterial this compound are limited, analogous use of intra-arterial fasudil has shown promise in clinical reports. The extended half-life of this compound in CSF (exceeding 180 minutes) compared to serum supports the feasibility of this approach for sustained cerebrovascular effects [6]. Formulation development should focus on optimizing stability, bioavailability, and brain penetration for each administration route.

References

Application Notes: Hydroxyfasudil in Myocardial Ischemia Models

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyfasudil, a potent and selective metabolite of the RHO-kinase inhibitor Fasudil, demonstrates significant anti-ischemic and cardioprotective properties. Evidence indicates it improves myocardial oxygen supply during pacing-induced ischemia by increasing regional blood flow, without substantial chronotropic or inotropic effects [1]. It also shows efficacy in models of ischemia/reperfusion (I/R) injury, preserving coronary microcirculation and reducing infarct size [2] [3] [4]. These effects are mediated through RHO-kinase inhibition, which leads to vascular smooth muscle relaxation and improved endothelial function via nitric oxide (NO) signaling pathways [2] [3].

Experimental Protocols

Canine Model of Pacing-Induced Myocardial Ischemia

This protocol assesses the anti-ischemic potential of this compound in an anaesthetized, open-chest dog model that mimics effort angina [1].

  • Animal Model: Mongrel dogs of either sex (9–24 kg).
  • Anesthesia: Pentobarbitone sodium (35 mg/kg, i.v.). Animals are ventilated to maintain physiological arterial blood pH, pCO₂, and pO₂.
  • Surgical Preparation:
    • The left anterior descending coronary artery (LAD) is isolated and a silk ligature placed around it for partial occlusion.
    • An electromagnetic flow probe is placed distal to the ligature to monitor coronary blood flow.
    • A pair of electrodes are positioned in the right auricular appendage for cardiac pacing.
  • Ischemia Induction:
    • The LAD is partially occluded to reduce coronary blood flow by approximately two-thirds.
    • The heart is then paced for 5 minutes at a rate 60 beats/min above the baseline heart rate.
  • Drug Administration:
    • After a recovery period, This compound (0.1 or 0.3 mg/kg) or vehicle is administered intravenously over 30 minutes.
    • A second 5-minute pacing period is initiated 25 minutes after the start of drug infusion.
  • Primary Outcome Measure: Change in ST-segment depression on a lead II electrocardiogram (ECG) before and after treatment.
  • Secondary Outcome Measures:
    • Regional Myocardial Blood Flow (RMBF): Measured using colored microspheres injected into the left atrium before and after drug administration. Tissue samples are taken from the LAD-perfused region and the non-ischemic region for analysis [1].
    • Hemodynamic parameters (Mean Arterial Pressure, Heart Rate).
Canine Model of Ischemia/Reperfusion Injury in Coronary Microcirculation

This protocol evaluates the protective effects of this compound on the coronary microvasculature following I/R injury [2].

  • Animal Model: Mongrel dogs.
  • Surgical Preparation: Similar to the pacing model, with the LAD prepared for occlusion.
  • I/R Injury Induction: The LAD is occluded for a set period (e.g., 90 minutes) followed by reperfusion (e.g., 5 hours).
  • Intravital Microscopy: A charge-coupled device (CCD) intravital microscope is used to observe subepicardial small arteries (≥100 μm) and arterioles (<100 μm) in vivo.
  • Drug Administration: This compound is administered via intracoronary (IC) infusion.
  • Outcome Measures:
    • Coronary vascular function: Responses to endothelium-dependent (e.g., Acetylcholine, IC) and endothelium-independent (e.g., Papaverine, IC) vasodilators are assessed after reperfusion.
    • Vasoconstriction: Response to serotonin (IC).
    • Myocardial Infarct Size: Measured post-mortem via TTC staining.
    • Protein Expression: Western blot analysis of endothelial nitric oxide synthase (eNOS) protein levels in the ischemic tissue.
Rat Model of Myocardial Infarction under Hyperglycemia

This protocol explores the efficacy of this compound's parent drug, Fasudil, in a rat MI model under normo- and hyperglycemic conditions, highlighting the role of mitochondrial KATP channels [5].

  • Animal Model: Male Sprague-Dawley rats (350–550 g).
  • Anesthesia: Sodium pentobarbital (50 mg/kg i.p. bolus, plus 10-20 mg/kg/h i.v. infusion).
  • Surgical Preparation: A ligature is placed around the LAD. Hemodynamics are continuously monitored.
  • MI Induction: 30-minute LAD occlusion followed by 2-hour reperfusion.
  • Hyperglycemia Induction: Continuous infusion of 50% glucose started 15 minutes before occlusion and maintained until 60 minutes after reperfusion (target blood glucose: 350 mg/dL).
  • Drug Administration:
    • Fasudil (low-dose: 0.15 mg/kg; high-dose: 0.5 mg/kg) is administered as an i.v. bolus just before reperfusion.
    • For mechanistic studies, the mitochondrial KATP channel blocker 5-hydroxydecanoate (5-HD, 10 mg/kg) can be administered 5 minutes before reperfusion.
  • Primary Outcome Measure: Myocardial infarct size, expressed as a percentage of the area at risk (AAR), determined by Evans Blue and TTC staining.

Summary of Quantitative Data

Table 1: Efficacy of this compound in Canine Pacing-Induced Ischemia Model [1]

This compound Dose Effect on ST-Segment Depression Effect on Regional Myocardial Blood Flow
0.1 mg/kg, i.v. Significant suppression Data in source, correlated with efficacy
0.3 mg/kg, i.v. Significant suppression Increased in the LAD-perfused endomyocardium

Table 2: Efficacy of Fasudil in Rat Myocardial Infarction Model [5]

| Experimental Group | Myocardial Infarct Size (% of Area at Risk) | | :--- | :--- | | | Normoglycemia | Hyperglycemia | | Control | 42 ± 7% | 40 ± 11% (HG group) | | Low-Dose Fasudil (0.15 mg/kg) | 23 ± 8%* | 40 ± 11% | | High-Dose Fasudil (0.5 mg/kg) | 21 ± 9%* | 21 ± 13%* | | High-Dose Fasudil + 5HD (10 mg/kg) | 42 ± 13% | Not Applicable |

*Indicates statistically significant reduction vs. control (p < 0.05).

Signaling Pathways and Mechanisms

The cardioprotective effects of this compound are primarily mediated through the inhibition of RHO-kinase (ROCK). The following diagram summarizes the key signaling pathways involved, based on the cited research.

G cluster_Effects Functional Outcomes This compound This compound ROCK ROCK This compound->ROCK MLCPhos MLC Phosphorylation (Vasoconstriction) ROCK->MLCPhos eNOSExp eNOS Expression ROCK->eNOSExp Arginase Arginase Activity ROCK->Arginase NeutrophilMig Neutrophil Migration ROCK->NeutrophilMig Vasodilation Coronary Vasodilation MLCPhos->Vasodilation Decreases NOBio ↑ NO Bioavailability eNOSExp->NOBio Increases/Preserves SubstrateComp ↓ L-arginine Competition Arginase->SubstrateComp AntiInflam Anti-inflammatory Effect NeutrophilMig->AntiInflam Inhibits IschProt Cardioprotection (Reduced Ischemia, Smaller Infarct Size) Vasodilation->IschProt Improved Blood Flow NOBio->IschProt SubstrateComp->NOBio AntiInflam->IschProt

Key Considerations for Researchers

  • Model Selection: The canine pacing model is ideal for testing anti-anginal efficacy, while rodent I/R models are well-suited for investigating infarct limitation and molecular mechanisms [1] [3].
  • Dosage Translation: The effective doses in dogs (0.1-0.3 mg/kg) provide a starting point for studies in other species. Note that high-dose Fasudil (0.5 mg/kg) was required to overcome hyperglycemic attenuation of protection in rats [5] [1].
  • Mechanistic Probes: Using tools like the NOS inhibitor L-NMMA or the mKATP blocker 5-HD is crucial for deconstructing the involved signaling pathways [5] [2] [4].
  • Polypharmacology: Be aware that this compound has demonstrated off-target inhibition of PARP2 at higher concentrations (IC₅₀ = 35.1 μM), which may contribute to its cytoprotective effects in paradigms beyond pure ROCK inhibition [6].

Conclusion

The provided protocols offer robust and reproducible methodologies for evaluating the cardioprotective effects of this compound. Its ability to improve coronary blood flow and protect against I/R injury through multiple mechanisms, including modulation of vascular tone, endothelial function, and inflammation, makes it a compelling candidate for further investigation in cardiovascular drug development.

References

Comprehensive Application Notes and Protocols: Hydroxyfasudil Effects on Blood Viscosity in Cerebral Ischemia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Cerebral ischemia represents a major cause of global morbidity and mortality, characterized by interrupted blood flow to brain tissue that triggers complex pathophysiological cascades. Beyond the initial ischemic insult, secondary injury mechanisms significantly contribute to final infarct volume and neurological outcomes. These secondary processes include inflammatory reactions, hemorheological abnormalities, vasoconstriction, and endothelial dysfunction, which evolve over hours to days post-ischemia [1]. Among these factors, blood viscosity has emerged as a critical determinant of cerebral perfusion and endothelial shear stress, particularly in the microcirculation where elevated viscosity can profoundly reduce blood flow and promote thrombogenesis [2] [3]. Recent clinical evidence demonstrates that patients with acute ischemic stroke exhibit significantly increased whole blood viscosity compared to stroke mimic controls, with values of 24.2 ± 4.9 centipoise (cP) versus 17.8 ± 6.5 cP at high shear rates (10 rad/sec) [2]. This hemorheological impairment contributes to ongoing ischemia even after initial vascular occlusion.

The Rho-associated protein kinase (ROCK) pathway serves as a key regulator of diverse pathophysiological processes in cerebral ischemia, including vascular smooth muscle contraction, endothelial function, inflammatory cell migration, and neuronal survival. Hydroxyfasudil (1-(1-hydroxyisoquinoline-5-sulfonyl) piperazine), an active metabolite of the ROCK inhibitor fasudil, demonstrates superior pharmacological properties including higher biological activity and extended half-life compared to its parent compound [4]. Specifically, this compound achieves plasma concentrations approximately 80% of the original drug within 45 minutes of fasudil administration and maintains levels above 50% of maximum concentration 90 minutes post-infusion [4]. Its half maximal inhibitory concentration (IC50) for both ROCK1 and ROCK2 is lower than that of fasudil, indicating more potent ROCK inhibition [4]. These properties make this compound particularly suitable for investigating the therapeutic modulation of blood viscosity and vascular function in cerebral ischemia models.

Table: Pharmacological Comparison of this compound and Fasudil

Parameter This compound Fasudil
ROCK Inhibition IC50 Lower for ROCK1 & ROCK2 [4] Higher for ROCK1 & ROCK2 [4]
Plasma Concentration ~80% of fasudil at 45 min [4] 100% (reference)
Half-Life Extended [4] Shorter [4]
Bioavailability Higher [4] Lower [4]
Therapeutic Window Potentially wider for chronic applications [4] Restricted to short-term use [4]

Blood Viscosity Measurement Protocols

Parallel Plate Rheometry Methodology

The parallel plate rheometer provides a robust approach for measuring whole blood viscosity with point-of-care capability, enabling rapid assessment in experimental and potential clinical settings. This methodology employs oscillatory frequency sweep to characterize the non-Newtonian behavior of blood, where viscosity varies depending on shear rate. The protocol requires minimal blood volume (2 mL) and can be completed within minutes of sample collection, preventing artifactual changes in viscosity measurements [2]. For cerebral ischemia studies, this rapid assessment is crucial since blood sampling must occur before intravenous fluid administration or medication to avoid confounding effects on viscosity parameters [2].

The specific procedural steps include:

  • Sample Collection: Obtain 2 mL of whole blood via venipuncture or arterial puncture directly into collection tubes without anticoagulants to measure native viscosity properties. Samples should be processed within 3 minutes of collection to prevent coagulation and preserve physiological rheological properties [2].
  • Instrument Setup: Utilize a commercial parallel plate rheometer (e.g., ARS-Medi from Advanced Rheology Solutions) with plate geometry appropriate for blood measurements. Ensure the instrument is calibrated according to manufacturer specifications before each experimental session.
  • Measurement Parameters: Load the blood sample evenly onto the parallel plate and conduct measurements at multiple oscillatory frequencies: 1, 5, and 10 rad/sec. These frequencies correspond to different shear conditions in the vascular system, with lower frequencies simulating diastolic flow conditions and higher frequencies simulating systolic conditions [2].
  • Data Acquisition: Record the reactive torque generated by the blood sample at each frequency. The instrument software typically converts this torque measurement to viscosity values in centipoise (cP).
  • Quality Control: Include control samples with known viscosity values (standardized fluids) at the beginning and end of each experimental session to ensure measurement accuracy.

This methodology has demonstrated significant differences in blood viscosity between ischemic stroke patients and controls across all measured frequencies: 134.2 ± 46.3 cP vs. 102.4 ± 47.2 cP at 1 rad/sec, 39.2 ± 11.5 cP vs. 30.4 ± 12.4 cP at 5 rad/sec, and 24.2 ± 4.9 cP vs. 17.8 ± 6.5 cP at 10 rad/sec [2]. The characteristic decrease in viscosity with increasing shear rate reflects the shear-thinning behavior of blood, primarily due to red blood cell disaggregation and alignment at higher flow rates.

Capillary-Tube Viscometry Methodology

Capillary-tube viscometry provides an alternative approach for quantifying blood viscosity under defined shear conditions, particularly suitable for laboratory settings where specialized rheometry equipment may not be available. This method measures viscosity based on the flow characteristics of blood through a narrow tube, simulating vascular hemodynamics. The scanning capillary-tube viscometer (e.g., Hemovister, Pharmode Inc.) operates by moving whole blood through a U-shaped tube and calculating viscosity from height differences in the fluid columns on both sides [3]. This system specifically measures systolic blood viscosity (SBV) at high shear rates (300 s⁻¹) and diastolic blood viscosity (DBV) at low shear rates (5 s⁻¹ or 1 s⁻¹), providing clinically relevant parameters that correspond to different phases of the cardiac cycle [3] [5].

The experimental protocol involves:

  • Sample Preparation: Collect approximately 3 mL of whole blood into ethylenediaminetetraacetic acid (EDTA) tubes via venipuncture. Gently invert tubes several times to ensure proper mixing without inducing hemolysis.
  • Instrument Calibration: Perform daily calibration using standardized viscosity fluids provided by the manufacturer to ensure measurement accuracy across the expected viscosity range.
  • Measurement Procedure: Transfer the blood sample to the viscometer reservoir and initiate the automated measurement cycle. The instrument typically completes SBV and DBV measurements within 5-10 minutes.
  • Data Recording: Document both SBV and DBV values for each sample. Normal ranges established in clinical studies show mean SBV of 3.86 ± 0.732 cP and DBV of 11.63 ± 2.865 cP in healthy populations, with significant elevations in cerebrovascular disease patients [3].

This methodology has revealed important clinical correlations, including higher DBV values in patients with small vessel disease (13.03 ± 3.199 cP) compared to other stroke subtypes, and significant associations between elevated DBV and imaging markers of cerebral small vessel disease such as old lacunar infarctions and cerebral microbleeds [3]. These findings highlight the pathophysiological significance of blood viscosity, particularly under low-shear conditions, in cerebral microcirculation disorders.

This compound Experimental Protocols

In Vivo Administration in Cerebral Ischemia Models

This compound has been extensively evaluated in preclinical models of cerebral ischemia, demonstrating efficacy in reducing infarct volume, improving neurological function, and modulating blood viscosity. The compound can be administered via multiple routes, with intraperitoneal injection providing effective delivery for experimental interventions. The following protocol outlines the established methodology for this compound evaluation in rodent ischemia models:

  • Animal Models: Utilize either gerbil bilateral carotid occlusion or rat middle cerebral artery occlusion (MCAO) models. For embolic stroke models, microembolization through carotid cannulation is appropriate. Include both males and females in experimental designs to account for potential sex differences in treatment response.
  • Dosing Regimen: Administer this compound at 3 mg/kg intraperitoneally. This dose has demonstrated significant neuroprotective effects in gerbil global ischemia models, protecting against ischemia-induced neuronal death in the hippocampus [6]. For continuous treatment, administer every 12 hours throughout the experimental period.
  • Timing of Administration: Initiate treatment within the therapeutic window identified in preclinical studies. For prophylactic administration, give the first dose 5 minutes before reperfusion in transient ischemia models. For therapeutic intervention, administer within 2-4 hours post-ischemia, though benefits may extend up to 48 hours based on fasudil clinical data [1].
  • Control Groups: Include appropriate vehicle control groups (typically saline or phosphate-buffered saline) to distinguish drug-specific effects from procedural outcomes.
  • Blood Viscosity Assessment: Collect blood samples at baseline and at predetermined endpoints (e.g., 24 hours post-ischemia) for viscosity measurements using parallel plate rheometry or capillary-tube viscometry as described in previous sections.

This protocol has demonstrated significant reductions in blood viscosity following this compound administration in rat MCAO models, with 3 and 10 mg/kg intraperitoneal doses producing statistically significant decreases in elevated blood viscosity at 24 hours post-ischemia [7]. The therapeutic benefits extend beyond viscosity modulation to include increased regional cerebral blood flow, inhibition of neutrophil accumulation, and direct neuroprotective effects [6] [8].

Large Animal Model for Vasospasm Assessment

For evaluating this compound effects on cerebral vasospasm and associated hemodynamic parameters, the two-hemorrhage canine model provides a well-established approach:

  • Model Induction: Create subarachnoid hemorrhage through two injections of autologous blood into the cisterna magna on day 0 and day 2.
  • Dosing Protocol: Administer this compound intravenously at 3 mg/kg over 30 minutes on day 7 post-initial hemorrhage, when vasospasm is maximal.
  • Assessment: Conduct angiographic measurements of basilar artery diameter before and after this compound administration. Collect blood samples for viscosity measurements before and after treatment.

This approach has demonstrated significant reversal of established vasospasm, increasing basilar artery diameter from 57.9% ± 2.0% to 64.5% ± 1.9% of baseline values, accompanied by significant reductions in blood viscosity [7]. These findings highlight the dual mechanisms of this compound in improving cerebral perfusion through both vasodilation and hemorheological effects.

Data Analysis & Interpretation

Blood Viscosity Changes in Cerebral Ischemia

The following table summarizes key findings from clinical and preclinical studies investigating blood viscosity alterations in cerebrovascular disorders and the effects of this compound intervention:

Table: Blood Viscosity Parameters in Cerebrovascular Disorders and this compound Effects

Study Model/Condition Systolic BV (cP) Diastolic BV (cP) Measurement Method This compound Effect
Human Ischemic Stroke [2] - 24.2 ± 4.9 (at 10 rad/sec) Parallel plate rheometry Not assessed
Human Stroke Mimics [2] - 17.8 ± 6.5 (at 10 rad/sec) Parallel plate rheometry Not assessed
Human Small Vessel Disease [3] 3.86 ± 0.732 (mean) 13.03 ± 3.199 Capillary-tube viscometry Not assessed
Rat MCAO Model [7] Significant increase Significant increase Not specified Significant reduction at 3 & 10 mg/kg IP
Canine Vasospasm Model [7] Not specified Not specified Not specified Significant reduction at 3 mg/kg IV
Therapeutic Outcomes of this compound Treatment

This compound demonstrates multiple therapeutic benefits in cerebral ischemia models beyond its effects on blood viscosity. The following table integrates key findings from preclinical studies:

Table: Therapeutic Effects of this compound in Cerebral Ischemia Models

Therapeutic Effect Experimental Model Dosing Protocol Key Outcomes
Neuroprotection Gerbil global ischemia [6] 3 mg/kg IP Significant protection against hippocampal neuronal death
Infarct Reduction Rat microembolization stroke [6] 3 mg/kg IV Significant reduction in infarct size
Neurological Improvement Rat microembolization stroke [6] 3 mg/kg IV Significant improvement in neurological functions
Anti-inflammatory Rat microembolization stroke [6] 3 mg/kg IV Prevention of neutrophil accumulation
Hemodynamic Improvement Dogs [6] IV infusion Significant increases in regional cerebral blood flow
Vasodilation Canine basilar artery strips [6] In vitro Concentration-dependent relaxation of contraction
Direct Neuroprotection PC12 cells & neuronal cultures [8] In vitro Attenuation of OGD and glutamate-induced toxicity

The mechanistic pathways through which this compound exerts its beneficial effects in cerebral ischemia involve multiple complementary processes that can be visualized as follows:

G cluster_ROCK ROCK Inhibition cluster_effects Therapeutic Effects cluster_hemorheological Hemorheological Effects cluster_neuroprotective Neuroprotective Effects cluster_antiinflammatory Anti-inflammatory Effects This compound This compound ROCK1 ROCK1 This compound->ROCK1 ROCK2 ROCK2 This compound->ROCK2 BloodViscosity Reduced Blood Viscosity ROCK1->BloodViscosity Direct effect NeuronalSurvival Enhanced Neuronal Survival ROCK1->NeuronalSurvival Direct neuroprotection NeutrophilReduction Reduced Neutrophil Accumulation ROCK1->NeutrophilReduction CerebralBloodFlow Increased Cerebral Blood Flow ROCK2->CerebralBloodFlow Vasodilation BBBProtection Blood-Brain Barrier Protection ROCK2->BBBProtection CytokineModulation Cytokine Modulation ROCK2->CytokineModulation InfarctReduction Reduced Infarct Volume BloodViscosity->InfarctReduction CerebralBloodFlow->InfarctReduction NeuronalSurvival->InfarctReduction BBBProtection->InfarctReduction NeutrophilReduction->InfarctReduction CytokineModulation->InfarctReduction FunctionalOutcome Improved Functional Outcome InfarctReduction->FunctionalOutcome

Technical Considerations & Limitations

When implementing these protocols, researchers should consider several methodological challenges and optimization strategies:

  • Sample Timing: Blood viscosity measurements show significant temporal dynamics following cerebral ischemia. For consistent results, standardize sampling timepoints relative to ischemia induction, with 24 hours post-occlusion being a well-characterized timepoint for detecting significant viscosity elevations [7].
  • Anticoagulant Effects: The choice of anticoagulant can significantly influence viscosity measurements. Parallel plate rheometry typically uses native blood without anticoagulants to measure "pure" viscosity, while capillary-tube viscometry often employs EDTA. Researchers should maintain consistency within studies and report anticoagulant use when comparing results across studies [2] [3].
  • Temperature Control: Blood viscosity is temperature-dependent, with standard measurements conducted at 37°C. Ensure precise temperature maintenance throughout the measurement process to prevent artifactual viscosity changes.
  • Hemodynamic Parameters: Blood viscosity represents only one component of cerebral perfusion. For comprehensive assessment, complement viscosity measurements with direct cerebral blood flow monitoring using laser Doppler flowmetry, arterial spin labeling MRI, or other appropriate techniques.
  • Strain and Species Considerations: Significant differences exist in cerebrovascular physiology and collateral circulation between rodent strains and species. Utilize appropriate animal models that best replicate human cerebrovascular pathology, and consider incorporating comorbidities such as hypertension and aging when evaluating therapeutic interventions [9].

The experimental workflows for investigating this compound effects on blood viscosity in cerebral ischemia integrate multiple methodological approaches that can be visualized as follows:

G cluster_pre Pre-Ischemia Phase cluster_induction Ischemia Induction cluster_intervention Intervention Phase cluster_assessment Outcome Assessment BaselineAssessment Baseline Assessments ModelSelection Model Selection BaselineAssessment->ModelSelection Randomization Randomization Randomization->ModelSelection MCAO MCAO ModelSelection->MCAO Microembolization Microembolization ModelSelection->Microembolization Treatment This compound Administration MCAO->Treatment Vehicle Vehicle Control MCAO->Vehicle Microembolization->Treatment Microembolization->Vehicle BloodViscosity Blood Viscosity Measurement Treatment->BloodViscosity Neuroscore Neurological Scoring Treatment->Neuroscore InfarctVolume Infarct Volume Treatment->InfarctVolume Histology Histology Treatment->Histology Vehicle->BloodViscosity Vehicle->Neuroscore Vehicle->InfarctVolume Vehicle->Histology DataAnalysis Data Analysis BloodViscosity->DataAnalysis Neuroscore->DataAnalysis InfarctVolume->DataAnalysis Histology->DataAnalysis

Conclusion

These application notes and protocols provide comprehensive methodological guidance for investigating the effects of this compound on blood viscosity in cerebral ischemia models. The integrated approaches demonstrate that This compound significantly modulates hemorheological parameters through ROCK inhibition, contributing to its established neuroprotective and hemodynamic benefits. The standardized protocols for blood viscosity measurement enable reliable quantification of this key pathophysiological parameter, while the experimental administration guidelines facilitate reproducible evaluation of therapeutic efficacy across different ischemia models.

The accumulating evidence supporting this compound's beneficial effects on blood viscosity reduction, coupled with its direct neuroprotective properties and favorable pharmacokinetic profile, positions this compound as a promising therapeutic candidate for cerebrovascular disorders. Further research integrating these methodological approaches in models incorporating comorbidities and aging will enhance translational potential and strengthen the foundation for clinical development of this compound in cerebral ischemia.

References

Introduction to Hydroxyfasudil and Rho-Kinase (ROCK) Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyfasudil is the primary active metabolite of the drug Fasudil and a potent inhibitor of Rho-associated coiled-coil-containing protein kinase (Rho-kinase or ROCK). ROCK is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton, impacting processes such as smooth muscle contraction, cell migration, and proliferation [1]. Inhibition of ROCK by this compound has demonstrated therapeutic potential across a wide spectrum of conditions, including cardiovascular diseases, neurological disorders, and inflammatory conditions [2] [3] [4]. These application notes detail the methodologies for assessing this compound's inhibitory activity through biochemical, cellular, and in vivo assays, providing a framework for researchers in drug discovery.


Biochemical Kinase Assay: Direct Enzyme Inhibition

This protocol measures the direct inhibition of ROCK enzyme activity by this compound.

  • Principle: A purified recombinant ROCK enzyme phosphorylates a specific peptide substrate. The extent of phosphorylation, measured via luminescence, is inversely proportional to the inhibitor's potency.
  • Key Materials:
    • Recombinant ROCK Enzyme: Human ROCK2 (amino acids 5-554) is commonly used [1].
    • Substrate: S6Ktide is a validated peptide substrate [1]. Alternatively, the myosin phosphatase target subunit (MYPT1) can be used [2].
    • Cofactor: ATP, supplied at a concentration near its Km value for the enzyme (e.g., 10-50 µM) to ensure assay sensitivity [1].
    • Detection Reagent: Kinase-Glo MAX, which quantifies unconsumed ATP via luminescence [1].
  • Step-by-Step Protocol:
    • Prepare the reaction buffer (e.g., 5X Kinase Buffer 1).
    • In a 96-well plate, add the ROCK enzyme, this compound (at various concentrations for IC₅₀ determination), and ATP.
    • Initiate the reaction by adding the peptide substrate.
    • Incubate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.
    • Terminate the reaction by adding an equal volume of Kinase-Glo MAX reagent.
    • Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
    • Measure luminescence using a microplate reader.
  • Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity). This compound is known to be a potent inhibitor, with effects observed in the micromolar range in cellular and in vivo models [2] [3].

The diagram below illustrates the core principle of this assay and the underlying signaling pathway ROCK operates in.

G cluster_pathway ROCK Signaling Pathway cluster_assay Biochemical Inhibition Assay ROCK ROCK (Active) Substrate Peptide Substrate (e.g., S6Ktide, MYPT1) ROCK->Substrate Phosphorylates pMLCP Inactive p-MLCP ROCK->pMLCP Phosphorylates & Inhibits PSubstrate Phosphorylated Peptide Substrate->PSubstrate ATP1 ATP ADP1 ADP ATP1->ADP1 Consumed LuminescenceAssay Luminescence Assay (Measures remaining ATP) ATP1->LuminescenceAssay Level Measured This compound This compound (Inhibitor) This compound->ROCK Inhibits Signal Decreased Luminescence Signal LuminescenceAssay->Signal RhoA RhoA (GTP-bound) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) MLC Myosin Light Chain (MLC) pMLCP->MLC Failed Deactivation pMLC Phospho-MLC (Leads to Contraction) MLC->pMLC Phosphorylation

Diagram 1: ROCK Signaling Pathway and Biochemical Assay Principle. The diagram shows how this compound inhibits ROCK, preventing it from phosphorylating its natural substrate (MYPT1) and the artificial peptide in the assay. The luminescence readout is inversely correlated with ROCK activity.


Functional Cellular Assays

These assays evaluate the functional consequences of ROCK inhibition in a cellular context.

Myosin Light Chain (MLC) Phosphorylation Western Blot

This assay is a direct measure of ROCK pathway activity in cells [2].

  • Principle: ROCK phosphorylates MLC, promoting actin-myosin interaction and cell contraction. This compound inhibits this, reducing MLC phosphorylation levels.
  • Cell Culture & Treatment:
    • Culture relevant cells (e.g., vascular smooth muscle cells, endothelial cells).
    • Serum-starve cells to reduce baseline activity.
    • Pre-treat cells with this compound for 30-60 minutes.
    • Stimulate cells with a ROCK activator (e.g., serotonin in a swine coronary artery model [2]) for 5-30 minutes.
  • Protein Analysis:
    • Lyse cells and quantify protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Immunoblot with antibodies against phospho-MLC (Ser19) and total MLC.
  • Data Analysis: Quantify band intensity. A dose-dependent decrease in phospho-MLC/total MLC ratio indicates ROCK inhibition.
Blood-Brain Barrier (BBB) Permeability and Tight Junction Integrity

This assay is crucial for neuropharmacology applications [3] [5].

  • Principle: ROCK activation disrupts tight junction proteins, increasing BBB permeability. This compound protects barrier integrity.
  • In Vitro Model:
    • Use a transwell system with brain endothelial cells (e.g., hCMEC/D3).
    • Measure Transendothelial Electrical Resistance (TEER); increased TEER indicates improved barrier integrity.
    • Alternatively, track the flux of a tracer (e.g., Evans Blue-albumin or fluorescein isothiocyanate (FITC)-dextran) from the apical to basolateral chamber; reduced flux indicates protection.
  • In Vivo Model:
    • Administer This compound (10 mg/kg, i.p.) to animal models of disease (e.g., subarachnoid hemorrhage or HIV-Tat exposure) [3] [5].
    • Inject Evans Blue dye (2-5 ml/kg, i.v.) and allow it to circulate.
    • Perfuse animals with saline to remove intravascular dye.
    • Extract and homogenize brain tissue. Measure Evans Blue extravasation via spectrophotometry (absorbance at 615 nm) [3] [5].
  • Tight Junction Protein Analysis: Isolate brain microvessels or cell lysates. Perform Western blotting for tight junction proteins ZO-1 and occludin. This compound treatment prevents their downregulation [3] [5].

In Vivo Efficacy Models

The following table summarizes key animal models used to evaluate the therapeutic effects of this compound.

Table 1: In Vivo Models for Assessing this compound Efficacy

Disease Model Induction Method This compound Treatment Key Readouts & Evidence of Efficacy Primary Reference

| Coronary Artery Spasm | Porcine coronary artery treated with interleukin-1β (IL-1β) for 2 weeks [2] | Intracoronary or in vitro; dose-dependent inhibition [2] | ↓ Hyperconstriction to serotonin; ↓ MLC mono- and di-phosphorylation [2] | [2] | | Subarachnoid Hemorrhage (SAH) | Rat endovascular perforation or rabbit double-hemorrhage model [3] [6] | 10 mg/kg, i.p., single or repeated doses starting 0.5 hrs post-SAH [3] | ↓ Brain water content (edema); ↓ Evans Blue extravasation; Preserved ZO-1 & occludin levels [3] | [3] | | Allergic Asthma | Guinea pig sensitized with ovalbumin (OVA) for 28 days [4] | 1 & 10 mg/kg, i.p., for last 14 days of sensitization [4] | ↓ Airway hyperreactivity; ↓ Inflammatory cells in BALF; ↓ Pro-fibrotic growth factors (TGF-β1, EGF) [4] | [4] | | HIV-Associated Neuroinflammation | Mouse exposed to HIV-1 Tat protein for 7 days [5] | 10 mg/kg, i.p., 30 min before Tat for 7 days [5] | ↓ BBB permeability to Evans Blue; Preserved ZO-1 & occludin; Normalized Aβ transport receptors (LRP1, RAGE) [5] | [5] |

The experimental workflow for in vivo efficacy testing, particularly for neurological indications, is summarized below.

G Start Animal Model Selection (e.g., SAH, Neuroinflammation) Group Randomization into Groups: 1. Sham/Control 2. Disease + Vehicle 3. Disease + this compound Start->Group DiseaseInduce Induce Disease State (e.g., Endovascular Perforation, Tat injection) Group->DiseaseInduce Treatment This compound Treatment (Common: 10 mg/kg, i.p.) DiseaseInduce->Treatment Sacrifice Tissue Collection & Analysis Treatment->Sacrifice Functional Functional Analysis Sacrifice->Functional Molecular Molecular Analysis Sacrifice->Molecular F1 Neurological Scores Functional->F1 F2 Brain Water Content Functional->F2 F3 Airway Resistance M1 Western Blot (ZO-1, pMLC) Molecular->M1 M2 Evans Blue Extravasation Molecular->M2 M3 ELISA/Rock Activity Assay Molecular->M3 M4 Cytokine/Growth Factor Levels

Diagram 2: In Vivo Efficacy Testing Workflow. This chart outlines the general sequence of steps for evaluating this compound in an animal model, culminating in functional and molecular analyses that provide evidence of efficacy.


Considerations for Preclinical and Clinical Translation

  • Selectivity Profiling: While this compound is potent for ROCK, comprehensive kinase selectivity panels (e.g., using Caliper mobility shift or radiometric assays) are recommended to identify off-target effects [7]. This is crucial for interpreting in vivo results.
  • Dosage and Pharmacokinetics: The widely used 10 mg/kg dose in rodents shows efficacy in CNS and peripheral disease models [3] [5] [4]. This compound, the active metabolite of Fasudil, crosses the blood-brain barrier, making it suitable for neurological targets [8].
  • Clinical Formulation: Fasudil (the parent drug) is approved in Japan for cerebral vasospasm. An oral formulation of Fasudil exists and has been used in clinical trials for other indications, supporting its potential for repurposing [8].

Frequently Asked Questions (FAQ)

  • Q1: What is the difference between Fasudil and this compound?

    • A: Fasudil is the prodrug administered to patients. It is metabolized in the liver into this compound, which is the primary active metabolite responsible for most of the ROCK inhibitory activity [8].
  • Q2: Why is the MLC phosphorylation assay so important?

    • A: MLC phosphorylation is a direct, downstream consequence of ROCK activation. Measuring its reduction provides a direct functional readout of ROCK pathway inhibition within a cellular or tissue context, bridging the gap between biochemical and phenotypic assays [2].
  • Q3: For a new research project, should I use Fasudil or this compound?

    • A: For in vitro experiments (cell cultures, biochemical assays), This compound is appropriate as it is the direct inhibitor. For in vivo studies, administering Fasudil is more clinically relevant, as it allows for the natural metabolism and pharmacokinetics of the drug.

References

Application Notes and Protocols: Hydroxyfasudil and Colored Microspheres for Regional Blood Flow Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The measurement of regional blood flow (RBF) is a critical component in cardiovascular and pharmacological research, particularly for evaluating the efficacy of new therapeutic agents. The combination of colored microspheres and the Rho-kinase inhibitor hydroxyfasudil provides a powerful, non-radioactive method for assessing drug-induced changes in blood flow across multiple tissues simultaneously. This compound, a potent and specific metabolite of fasudil, acts as a vasodilator by inhibiting Rho-kinase, an enzyme that plays a key role in the regulation of vascular smooth muscle contraction. This inhibition leads to vascular relaxation, increasing blood flow in specific vascular beds without significant inotropic or chronotropic effects on the heart, making it a novel anti-anginal agent [1]. The use of colored microspheres as biological tracers allows for the quantitative assessment of these hemodynamic changes in multiple organ systems during a single experiment, overcoming the hazards and disposal problems associated with radioactive microspheres [2].

Key Experimental Data and Findings

The foundational study on this compound utilized colored microspheres to demonstrate its effects on regional blood flow in a canine model of pacing-induced myocardial ischemia. The table below summarizes the key quantitative findings from this study [1].

Table 1: Effects of this compound on Hemodynamics and Regional Blood Flow in Anaesthetized Dogs

Parameter Dose (mg kg⁻¹, i.v., 30 min) Effect on ST-Segment Depression Effect on Coronary Blood Flow Effect on Vertebral Blood Flow Effect on Femoral Blood Flow
This compound 0.1 Suppressed Increased in LAD perfused endomyocardium Information Missing Information Missing
This compound 0.3 Suppressed Increased in LAD perfused endomyocardium Significantly Increased No Significant Change
Fasudil 0.3 Suppussed Information Missing Information Missing Information Missing

Additional Notes:

  • LAD: Left Anterior Descending Coronary Artery.
  • This compound (0.3 mg kg⁻¹) showed no inotropic or chronotropic effects on isolated guinea-pig hearts and did not affect PR or QTc intervals in anaesthetized dogs [1].

Detailed Experimental Protocols

Protocol: Canine Model of Pacing-Induced Myocardial Ischemia and RBF Measurement

This protocol details the procedures for assessing the anti-ischemic effects of this compound and quantifying regional myocardial blood flow using colored microspheres [1].

A. Animal Preparation and Surgical Procedure
  • Anesthesia and Ventilation: Anesthetize mongrel dogs (9-24 kg) with pentobarbitone sodium (35 mg kg⁻¹, i.v.). Maintain ventilation via an endotracheal tube connected to a respirator, using room air. Adjust tidal volume (22 mL kg⁻¹) and respiratory rate (16-30 cycles min⁻¹) to maintain physiological arterial blood pH, pCO₂, and pO₂.
  • Hemodynamic Monitoring: Cannulate the right femoral artery to monitor mean arterial blood pressure (MBP) and heart rate (HR). Insert a second catheter into the left femoral artery for arterial blood sampling.
  • Thoracotomy and Coronary Artery Isolation: Perform a thoracotomy to access the heart. Isolate the left anterior descending coronary artery (LAD) near its origin and place a silk ligature around it. Place an electromagnetic flow probe distal to the ligature to monitor LAD blood flow.
  • Pacing Electrode Placement: Position a pair of electrodes in the right auricular appendage for cardiac pacing.
B. Induction of Myocardial Ischemia
  • Coronary Stenosis: Partially occlude the LAD to reduce coronary blood flow to approximately one-third of the baseline flow.
  • Cardiac Pacing: Pace the heart at a rate 60 beats min⁻¹ above the baseline heart rate for 5 minutes. Confirm sufficient ischemia by observing ST-segment depression on the electrocardiogram (ECG).
  • Recovery: Cease pacing and allow the ST-segment to return to baseline levels.
C. Drug Administration and Microsphere-Based Blood Flow Measurement
  • Treatment: Administer this compound (0.1 or 0.3 mg kg⁻¹), fasudil (0.3 mg kg⁻¹), or a saline control intravenously over 30 minutes.
  • Second Pacing Challenge: Begin a second 5-minute pacing period 25 minutes after the start of the drug infusion.
  • Microsphere Injection for RBF:
    • Microsphere Type: Use 15 µm colored microspheres (e.g., Dye-Trak, Triton Technology Inc.) [1]. FluoSpheres microspheres are a suitable alternative, available in up to 11 distinguishable colors and compatible with automated blood flow analyzers [2].
    • Injection Site: Administer microspheres (6 million per injection) into the left atrium via a catheter inserted through the left atrial appendage.
    • Reference Blood Sampling: Simultaneously with microsphere injection, withdraw a reference blood sample from a femoral artery at a constant rate of 6 mL min⁻¹, starting 10 seconds before the injection and continuing for 90 seconds after (total collection time: 100 seconds).
  • Tissue Harvesting: Twenty minutes after microsphere injection, remove the heart. Perfuse the LAD with 1% Evans blue dye to identify the LAD-perfused region. Dissect and collect tissue samples from both the stained (LAD region) and unstained portions of the left ventricle.
D. Tissue Processing and Microsphere Quantification
  • Tissue Digestion: Digest tissue samples in 4 mol L⁻¹ KOH solution containing 2% Tween 80.
  • Microsphere Recovery: Recover microspheres from the digested tissue and reference blood samples via vacuum filtration using polyester filter membranes (10 µm pore size).
  • Dye Extraction and Quantification: Elute the dye from the microspheres using a solvent like N,N-dimethylformamide. Measure the dye content spectrophotometrically at wavelengths of 450, 530, and 670 nm. Use a matrix inversion technique to separate overlapping dye spectra [1].
  • Blood Flow Calculation: Calculate regional myocardial blood flow (mL min⁻¹ g⁻¹) using the formula: RBF = (C_tissue × Q_reference) / C_reference, where C_tissue is the dye concentration in the tissue sample, C_reference is the dye concentration in the reference blood sample, and Q_reference is the reference blood withdrawal rate.

The following diagram illustrates the core workflow of this protocol.

G A Anesthetize & Prepare Canine Model B Induce Ischemia via LAD Stenosis & Pacing A->B C Administer This compound B->C D Inject Colored Microspheres C->D E Collect Reference Blood Sample D->E F Euthanize & Extract Heart Tissue D->F G Process Tissue & Quantify Microspheres F->G H Calculate Regional Blood Flow (RBF) G->H

Diagram 1: Experimental workflow for RBF measurement using this compound and colored microspheres.

Materials and Equipment

  • Experimental Animals: Mongrel dogs (8-24 kg) [1].
  • Test Compound: this compound (Asahi Kasei Corporation, Tokyo, Japan) [1].
  • Microspheres: Colored microspheres, 15 µm diameter (e.g., Dye-Trak from Triton Technology Inc. or FluoSpheres kits from Thermo Fisher Scientific) [2] [1].
  • Key Reagents: Pentobarbitone sodium, Potassium hydroxide (KOH), Tween 80, N,N-dimethylformamide, Evans blue dye, Polyvinyl alcohol (PVA) [1].
  • Key Equipment: Respirator, Electromagnetic flow probes, Physiological pressure transducer, Electronic pacemaker, Spectrophotometer or fluorescence microplate reader, Vacuum filtration system [2] [1].

Data Analysis and Interpretation

The primary endpoint for anti-ischemic efficacy is the suppression of ST-segment depression on the ECG following drug administration. The primary hemodynamic endpoint is a significant increase in regional blood flow, specifically in the coronary and vertebral vascular beds, as quantified by the microsphere method. A successful experiment will demonstrate a dose-dependent correlation between this compound administration, suppression of ST-segment depression, and increased blood flow in the ischemic myocardial region, without significantly altering femoral blood flow or cardiac conduction intervals [1].

Troubleshooting and Best Practices

  • Microsphere Clumping: To ensure uniform mixing and prevent aggregation, microspheres must be sonicated and vortexed vigorously immediately before injection [2].
  • Incomplete Tissue Digestion: Ensure complete tissue digestion by using fresh KOH-Tween 80 solution and adequate incubation time to guarantee total microsphere recovery.
  • Spectral Overlap: When using multiple microsphere colors, apply appropriate spectral spillover corrections (matrix inversion) to accurately differentiate the dyes. With compensation, up to 13 different tracers can be discriminated in a single experiment [2].
  • Validation: This fluorescent microsphere method has been validated against radioactive microsphere techniques and shows equivalent detection sensitivity and excellent correlation [2].

References

Hydroxyfasudil Metabolism and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyfasudil is the primary active metabolite of the drug fasudil. Understanding the relationship between the two is crucial for troubleshooting related experiments.

The table below summarizes the core characteristics of this compound:

Characteristic Description
Relationship to Fasudil Active metabolite of the ROCK inhibitor fasudil [1] [2].
ROCK Inhibition Potency Slightly more potent than the parent drug, fasudil [2].
Primary Metabolic Pathway Formed in the liver via hepatic metabolism of fasudil [2].
Elimination Half-Life Approximately 100-200 minutes [1].
Blood-Brain Barrier Penetration Significant amounts cross the blood-brain barrier, making it relevant for CNS research [1] [3].

This metabolic pathway and the relationship between fasudil and this compound can be visualized as follows:

fascia Fasudil (Administered) Fasudil (Administered) Hepatic Metabolism Hepatic Metabolism Fasudil (Administered)->Hepatic Metabolism This compound (Active Metabolite) This compound (Active Metabolite) Hepatic Metabolism->this compound (Active Metabolite) Systemic Circulation Systemic Circulation This compound (Active Metabolite)->Systemic Circulation Renal Excretion Renal Excretion Systemic Circulation->Renal Excretion Brain Penetration Brain Penetration Systemic Circulation->Brain Penetration

Analytical Methods for Quantification

Accurate quantification of both fasudil and this compound is fundamental for studying their metabolism and stability. The established method used in recent research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [4].

Here is a detailed protocol based on the methodologies described in the search results:

  • Sample Preparation: Brain tissue or plasma samples are homogenized in ice-cold water. The homogenate is centrifuged, and the supernatant is subjected to protein precipitation using ice-cold acetonitrile containing an internal standard (e.g., Ranitidine). After vortexing and further centrifugation, the supernatant is diluted with mobile phase and injected into the LC-MS/MS system [4].
  • Chromatography:
    • Column: Kinetex C18 (50 x 2.1 mm, 2.6 μm particle size).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: Linear increase from 1% to 95% Mobile Phase B over 7 minutes, held at 95% for 2 minutes, then returned to 1% for column re-equilibration [4].
  • Detection: Mass spectrometry detection is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity [1] [4].

Strategies to Overcome Rapid Metabolism and Systemic Side-Effects

The rapid metabolism of fasudil to this compound, while producing an active compound, contributes to a short duration of action and systemic side effects like hypotension [5]. Here are advanced strategies from current research to mitigate these issues:

  • Prodrug Development: A leading strategy is the design of hypoxia-activated prodrugs. One such prodrug, FasPRO, is a nitrobenzyl derivative of this compound.
    • Mechanism: The prodrug remains inactive in normoxic (normal oxygen) tissues. In hypoxic environments (common in diseased tissues like solid tumors or pulmonary arterial hypertension), cellular nitroreductases reduce the nitro group, triggering the release of active this compound directly at the disease site [5].
    • Benefit: This approach significantly reduces systemic exposure and side effects, as demonstrated in preclinical models where FasPRO minimized the drop in systemic blood pressure compared to fasudil [5].
  • Formulation Optimization: While not directly tested for this compound in the results, general formulation strategies for unstable compounds can be explored.
    • Lyophilization: Freeze-drying can be used to create a stable solid dosage form, removing water to prevent hydrolysis [6].
    • Microencapsulation: Creating a protective barrier around the API using techniques like hot-melt extrusion can shield it from environmental factors and potentially modulate release kinetics [6].
  • Route of Administration: Changing the administration route can influence metabolism. Inhalational or topical delivery of fasudil has been investigated to achieve local effects in the lungs or eyes while minimizing systemic circulation and, consequently, the generation of systemic this compound [5].

Frequently Asked Questions (FAQs)

Q1: What is the absolute bioavailability of this compound after oral administration of fasudil? A recent phase I trial found that the systemic exposure (AUC) of this compound after a single oral dose of fasudil was approximately 69% of that achieved after intravenous administration [1].

Q2: Why is the rapid metabolism of fasudil to this compound a problem? Although this compound is active, the rapid conversion and subsequent elimination limit the drug's duration of action. More importantly, systemic inhibition of ROCK by these compounds can cause undesirable side effects, such as a significant drop in blood pressure, which limits the therapeutic window [5].

Q3: Are there any ongoing clinical trials for fasudil/hydroxyfasudil in new indications? Yes, research is actively repurposing fasudil. A phase IIa clinical trial (ROCK-PD) is currently ongoing to investigate the safety, tolerability, and efficacy of oral fasudil in patients with Parkinson's disease [3].

References

Hydroxyfasudil Prodrug Derivatives: Mechanisms and Data

Author: Smolecule Technical Support Team. Date: February 2026

The core approach for a hydroxyfasudil prodrug involves creating an inactive form that converts to the active drug under specific conditions. One documented strategy is a bioreductive prodrug activated under hypoxic conditions [1].

The table below summarizes the key design and performance data for FasPRO, a bioreductive prodrug of this compound.

Aspect Design and Performance Data
Prodrug Name FasPRO [1]
Parent Drug This compound (FasOH) [1]
Protecting Group 4-nitrobenzyl group attached to fasudil's active site [1]
Activation Mechanism Bioreduction of nitro group under severe hypoxia, initiated by nitroreductase, leading to fragmentation and release of this compound [1]
ROCK Inhibition (Normoxia) Significantly reduced activity compared to parent compound [1]
ROCK Inhibition (Hypoxia) Highly effective, similar to parent compound's antiproliferative effect on pulmonary arterial cells [1]
Plasma Half-life Long plasma half-life [1]
Systemic Blood Pressure Produced no drop in systemic blood pressure, unlike fasudil [1]

Experimental Protocol: Evaluating a Bioreductive Fasudil Prodrug

The following workflow outlines key experiments for synthesizing and characterizing a hypoxia-activated fasudil prodrug, based on the methodology for FasPRO [1].

cluster_synth 1. Synthesis & Purification cluster_char 2. In-vitro Characterization cluster_vivo 3. In-vivo Studies Synthesis Synthesis CharNormoxia In-vitro Characterization under Normoxia Synthesis->CharNormoxia Synthesis->CharNormoxia Pure Prodrug CharHypoxia In-vitro Characterization under Hypoxia CharNormoxia->CharHypoxia ROCKNorm Assay ROCK Inhibition Activity CharNormoxia->ROCKNorm CellNorm Cell-based Assays (Antiproliferative effect) CharNormoxia->CellNorm InVivo In-vivo Pharmacokinetics and Efficacy CharHypoxia->InVivo CharHypoxia->InVivo Leads to In-vivo Studies ROCKHyp Assay ROCK Inhibition Activity CharHypoxia->ROCKHyp CellHyp Cell-based Assays (Antiproliferative effect) CharHypoxia->CellHyp PK Determine Plasma Half-life (t½) InVivo->PK Start Start with Fasudil HCl FreeBase Convert to Free Base (NaHCO₃, DCM extraction) Start->FreeBase Protect Attach Protecting Group (e.g., 4-nitrobenzyl) FreeBase->Protect Purify Purify Product (Flash Chromatography) Protect->Purify ROCKNorm->ROCKHyp CellNorm->CellHyp BP Monitor Systemic Blood Pressure PK->BP Target Evaluate Efficacy in Disease Model (e.g., PAH) BP->Target

Synthesis & Purification
  • Starting Material: Begin with fasudil hydrochloride [1].
  • Free Base Conversion: Treat with a saturated NaHCO₃ solution and extract the free base using dichloromethane (DCM) [1].
  • Protecting Group Attachment: React the free base with the prodrug promoter (e.g., 4-nitrobenzyl derivative) in the presence of a base like triethylamine [1].
  • Purification: Purify the crude product using flash chromatography (e.g., using ethyl acetate and hexanes as eluents) [1]. Confirm the structure and purity using analytical techniques like ¹H NMR, HPLC, and mass spectrometry [1].
In-vitro Characterization
  • ROCK Inhibition Assay: Compare the prodrug's ability to inhibit ROCK enzyme activity against the parent drug (this compound) under both normoxic and severely hypoxic conditions [1]. The prodrug should show significantly reduced activity in normoxia but high efficacy in hypoxia.
  • Cell-based Assays: Evaluate the antiproliferative effect of the prodrug on relevant disease-afflicted cells (e.g., pulmonary arterial smooth muscle cells) under both oxygen conditions [1].
In-vivo Studies
  • Pharmacokinetics (PK): Determine the plasma half-life of the prodrug in a suitable animal model. The prodrug should demonstrate a long half-life and remain inactive in the systemic circulation [1].
  • Blood Pressure Monitoring: A key success metric is that the prodrug should not cause a drop in systemic blood pressure, a common side effect of systemic ROCK inhibition seen with fasudil [1].
  • Efficacy in Disease Model: Finally, test the prodrug's therapeutic effect in a pathological model, such as pulmonary arterial hypertension (PAH), where tissue hypoxia is a driver of the disease [1].

Frequently Asked Questions for Technical Support

Q1: What is the primary rationale for developing a this compound prodrug?

The main goal is to reduce systemic side effects associated with ROCK inhibition, particularly hypotension (a drop in blood pressure), while retaining or even enhancing therapeutic efficacy at the target site [1]. This is achieved by designing the prodrug to remain inactive during circulation and only convert to the active this compound in specific environments, such as hypoxic tissues found in diseases like PAH or solid tumors [1].

Q2: My prodrug shows unexpected chemical stability and resists enzymatic hydrolysis. What could be the cause?

Unexpected stability, especially for phosphate-containing prodrugs, could be due to the prodrug molecule itself inhibiting the activating enzyme at high local concentrations within a formulation matrix [2]. To troubleshoot:

  • Investigate Enzyme Inhibition: Test if your prodrug compound inhibits the relevant enzyme (e.g., alkaline phosphatase for phosphate esters) in a concentration-dependent manner [2].
  • Check Microenvironment: Rule out other factors like extreme local pH, high osmolality, or phosphate concentration that might affect enzyme activity [2].
Q3: What are the key considerations for choosing an oral formulation for a prodrug?

For oral delivery, especially of extended-release (ER) formulations, it is critical to understand the location and activity of the converting enzymes in the gastrointestinal tract [2]. If the prodrug is designed to be converted by enzymes at the brush border membrane, but the ER formulation releases it in the lower GI tract where luminal enzyme levels are different, it can lead to reduced and variable bioavailability [2].

Q4: Where can I find pharmacokinetic data for oral vs. intravenous administration of fasudil?

A recent phase I clinical trial provides this data. Key findings include:

  • The absolute bioavailability of the active metabolite This compound after a 30 mg oral dose is approximately 69% of the intravenous dose [3].
  • The maximal blood concentration (Cmax) of this compound was similar after both oral and IV administration [3].
  • Oral fasudil was generally well-tolerated at a dose of 90 mg per day [3].

References

improving hydroxyfasudil lipotropy blood-brain barrier

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the evidence that hydroxyfasudil can cross the BBB? Preclinical studies provide indirect evidence. Research shows that this compound, a metabolite of the ROCK inhibitor fasudil, is effective in reducing brain injury and improving functional outcomes in animal models of subarachnoid hemorrhage and propofol-induced neurotoxicity [1] [2]. These effects, exerted directly on brain cells, strongly suggest that the compound can cross the BBB in pharmacologically relevant concentrations.

  • Why is improving the lipophilicity of this compound important? The BBB is highly selective, largely preventing the passage of hydrophilic (water-soluble) substances. Increasing the lipophilicity (fat-solubility) of a drug is a classic strategy to enhance its passive diffusion across the lipid membranes of the endothelial cells that form the BBB [3]. This can lead to higher drug concentrations in the brain and potentially lower required doses.

  • What are the common experimental models for testing BBB penetration? Researchers use a combination of in vitro (cell-based) and in vivo (animal) models to evaluate drug penetration and efficacy.

    • In Vitro BBB Model: This involves culturing brain capillary endothelial cells on a permeable insert, often in co-culture with astrocytes and pericytes, to mimic the BBB. You can then measure the compound's ability to cross this cell layer, for instance, by testing Transendothelial Electrical Resistance (TEER) and sodium fluorescein permeability [4].
    • In Vivo Models: For definitive proof, animal models of neurological diseases are used. The extent of BBB penetration and drug efficacy can be evaluated by measuring brain water content (for edema), Evans blue extravasation (for BBB integrity), and Western blot analysis of tight junction proteins and ROCK pathway components in brain tissue after administration [2] [1].

Experimental Protocols & Data

The table below summarizes key quantitative findings from studies on ROCK inhibitors related to BBB protection.

Table 1: Experimental Evidence of ROCK Inhibitors in BBB Protection and Neurotoxicity Models

Study Focus Compound / Model Key Treatment Metrics Quantitative Outcomes & Mechanisms

| Cognitive Deficit Amelioration [1] | This compound In vivo (P7 rat pups) | 10 mg/kg, i.p., for 7 days | Attenuated propofol-induced cognitive impairment in Morris water maze; ↓ expression of Rock1, Rock2, Bak, Bax, Bad; ↑ Bcl2. | | BBB Protection Post-SAH [2] | This compound In vivo (rat SAH model) | 10 mg/kg, i.p., single or double dose | Improved neurological scores; reduced brain water content (edema) in ipsilateral hemisphere; preserved levels of tight junction proteins (Occludin, ZO-1). | | BBB Integrity In Vitro [4] | Fasudil In vitro (rat primary BBB model) | 0.3–30 µM | Increased Transendothelial Electrical Resistance (TEER); decreased sodium fluorescein permeability; increased expression of tight junction protein claudin-5. |

ROCK Inhibition Signaling Pathway

The neuroprotective effect of this compound is primarily mediated through the inhibition of the RhoA/ROCK pathway, which is crucial for maintaining BBB integrity. The following diagram illustrates this core mechanism.

G IschemicInsult Ischemic Insult / Propofol RhoAActivation RhoA Activation (GTP-bound) IschemicInsult->RhoAActivation ROCKActivation ROCK Activation RhoAActivation->ROCKActivation MLCPhospho MLC Phosphorylation ROCKActivation->MLCPhospho MYPT1Inhibition MYPT1 Inhibition ROCKActivation->MYPT1Inhibition CytoskeletonContract Cytoskeleton Contraction MLCPhospho->CytoskeletonContract MYPT1Inhibition->MLCPhospho Indirect TJDisruption Tight Junction Disruption (Occludin, ZO-1, Claudin-5) CytoskeletonContract->TJDisruption BBBDisruption BBB Disruption & Neurotoxicity TJDisruption->BBBDisruption This compound This compound ROCKInhibition ROCK Inhibition This compound->ROCKInhibition Inhibits ROCKInhibition->ROCKActivation PathwayBlock Pathway Blocked ROCKInhibition->PathwayBlock Blocks PathwayBlock->CytoskeletonContract TJPreservation Tight Junction Preservation PathwayBlock->TJPreservation BBBProtection BBB Protection & Neuroprotection TJPreservation->BBBProtection

Troubleshooting Guide

  • Problem: Inconsistent In Vitro BBB Model Results

    • Potential Cause: The integrity of your in vitro BBB model may be insufficient. A low baseline TEER value indicates a leaky barrier.
    • Solution: Always validate your model by confirming a high TEER value (e.g., >150 Ω·cm² for many primary cell models) before running drug permeability experiments. Ensure you are using a co-culture system with astrocytes and/or pericytes, as these cells are essential for inducing full BBB properties in endothelial cells [4].
  • Problem: Lack of Efficacy in Animal Models

    • Potential Cause 1: The dosage or dosing regimen may be suboptimal.
    • Solution: Refer to established protocols. A common effective dose of this compound in rodent studies is 10 mg/kg, administered intraperitoneally [1] [2]. Consider a multiple-dosing regimen if the pathology is prolonged.
    • Potential Cause 2: The therapeutic window may have been missed.
    • Solution: For acute brain injuries like stroke or SAH, administer the inhibitor as early as possible after the insult (e.g., 30 minutes post-injury) to effectively target early brain injury processes [2].
  • Problem: How to Formulate this compound for Better Brain Delivery

    • Context: While direct studies on this compound formulation are limited, general nanotechnology principles can be applied.
    • Solution Strategy: Consider encapsulating this compound in nanoparticles, such as polymeric or lipid-based NPs. This approach can shield the drug, increase its lipophilicity, and potentially functionalize the nanoparticle surface with ligands to actively target receptors on the BBB [3].

Future Research Directions

To directly address your goal of improving lipotropy, future experiments could focus on:

  • Structural Modification: Chemically modifying the this compound molecule to create more lipophilic prodrugs or analogs.
  • Advanced Formulations: Developing and testing nano-formulations (e.g., liposomes, solid lipid nanoparticles) of this compound and evaluating their efficacy in the protocols mentioned above [3].
  • Pharmacokinetic Studies: Directly comparing the brain-plasma concentration ratio of a novel formulation against the standard this compound to quantitatively demonstrate improved BBB penetration.

References

hydroxyfasudil in vitro concentration endothelial cells

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyfasudil In Vitro Application Data

The table below summarizes key experimental parameters and outcomes from published studies.

Experimental Aspect Reported Data Cell Types / Assay System Citations
ROCK Inhibition (IC₅₀) ROCK1: 0.73 µM; ROCK2: 0.72 µM Cell-free assay [1] [2]
PKA Inhibition (IC₅₀) 37 µM (50-fold less potent than for ROCK) Cell-free assay [1] [2]
Recommended Working Concentrations 0.1 - 100 µM Human vascular endothelial cells [1]
eNOS mRNA Upregulation (EC₅₀) 0.8 ± 0.3 µM Human Aortic Endothelial Cells (HAEC) [1]
Significant eNOS/NO Increase 10 µM HAEC, HUVEC, Human Saphenous Vein ECs [1]
Solubility (Stock Solution) ≥ 31 mg/mL (100.86 mM) in DMSO For in vitro use [3]
Typical Incubation Time 18 hours Human vascular endothelial cells [1] [2]

Detailed Experimental Protocol

This protocol is adapted from methods used in the cited research for treating human vascular endothelial cells with this compound [1] [2].

  • Step 1: Stock Solution Preparation

    • Prepare a concentrated stock solution in DMSO, for example, 30-100 mM.
    • Gently warm the tube at 37°C and briefly sonicate if needed to fully dissolve the compound [3].
    • Aliquot and store the stock solution at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
  • Step 2: Preparation of Treatment Medium

    • Thaw a stock aliquot and dilute it into standard endothelial cell culture medium to reach the desired final concentration.
    • To ensure consistent results, prepare and use the diluted treatment medium on the same day [3].
    • The final DMSO concentration should typically be ≤ 0.1% to avoid solvent toxicity.
  • Step 3: Cell Treatment and Incubation

    • Culture human vascular endothelial cells (HAEC, HUVEC, etc.) following standard methods until they reach the desired confluence.
    • Replace the existing culture medium with the prepared treatment medium containing this compound.
    • Incubate the cells for the desired duration (e.g., 18 hours) in a standard humidified incubator at 37°C and 5% CO₂ [1].
  • Step 4: Assay and Outcome Measurement

    • After incubation, you can measure specific outcomes using these common techniques:
      • eNOS Protein Expression: Western Blotting [1]
      • eNOS mRNA Expression: Northern Blotting [1]
      • NO Production: Chemiluminescence method using a nitric oxide analyzer [1]

Mechanism of Action Signaling Pathway

This compound exerts its primary effects in endothelial cells through the inhibition of Rho-associated kinase (ROCK). The following diagram illustrates the key signaling pathway.

G ExternalStimuli External Stimuli (e.g., Hypoxia, Stress) RhoA RhoA (GTP-bound) ExternalStimuli->RhoA ROCK ROCK RhoA->ROCK eNOSmRNA eNOS mRNA ROCK->eNOSmRNA Destabilizes ROCK->eNOSmRNA Stabilizes HF This compound HF->ROCK Inhibits eNOSprotein eNOS Protein eNOSmRNA->eNOSprotein NO Nitric Oxide (NO) Production eNOSprotein->NO Outcomes Vasodilation Increased Blood Flow Cytoprotection NO->Outcomes

Frequently Asked Questions

  • What is the selectivity profile of this compound? this compound is relatively selective for ROCK over other kinases like PKA, PKC, and MLCK at low micromolar concentrations. However, at higher concentrations, off-target effects may occur [1] [4].

  • Why might my this compound not be dissolving properly? Ensure you are using fresh, dry DMSO. Moisture-absorbing DMSO can reduce solubility. Warm the vial at 37°C and shake it gently or sonicate it briefly to aid dissolution [3].

  • How does this compound compare to other ROCK inhibitors? this compound is the main active metabolite of fasudil and is slightly more potent and selective than its parent compound. It is less potent but more selective than later-generation inhibitors like H-1152 [4].

  • What are the key positive control experiments? The cited research used multiple approaches to confirm ROCK-specific effects, including overexpression of a dominant-negative ROCK mutant and using another ROCK inhibitor, Y-27632, which produced similar outcomes [1].

References

Hydroxyfasudil Synthesis: The 1-Isoquinolinol Route

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of hydroxyfasudil from isoquinoline involves a key intermediate, 1-hydroxyisoquinoline (1-isoquinolinol). The general strategy is a two-step process on the isoquinoline ring system: first, oxidation to form an N-oxide, followed by a molecular rearrangement to install the crucial hydroxy group at the 1-position. This 1-isoquinolinol is then converted to this compound through sulfonylation with homopiperazine [1] [2].

The following diagram maps the workflow for synthesizing this compound from isoquinoline.

G Isoquinoline Isoquinoline N_Oxide Isoquinoline N-Oxide Isoquinoline->N_Oxide Oxidation Step 1.1 HydroxyIsoq 1-Hydroxyisoquinoline (1-Isoquinolinol) N_Oxide->HydroxyIsoq Rearrangement Step 1.2 ChloroSulf Isoquinoline-5- sulfonyl chloride HydroxyIsoq->ChloroSulf Chlorosulfonation Step 2.1 Fasudil Fasudil ChloroSulf->Fasudil Condensation with Homopiperazine Step 3.1 OH_Fasudil This compound Fasudil->OH_Fasudil Oxidation Alternative Path

Detailed Experimental Protocol

The following table outlines the key steps for synthesizing 1-isoquinolinol and this compound based on the published literature [1].

Table 1: Step-by-Step Synthesis Protocol

Step Description Key Reaction Conditions Purpose & Notes
1.1 Oxidation to N-Oxide React isoquinoline with sodium perborate or other oxidants [2]. Forms the isoquinoline N-oxide intermediate necessary for the rearrangement.
1.2 Rearrangement to 1-Isoquinolinol Treat N-oxide with acetic anhydride [2] or use a water/dichloromethane biphasic system with benzoyl chloride and a phase-transfer catalyst [1]. Installs the hydroxy group at the 1-position. The aqueous/organic biphasic system can offer milder conditions [1].
2.1 Chlorosulfonation React 1-isoquinolinol with chlorosulfonic acid [2]. Introduces the sulfonyl chloride group at the 5-position of the isoquinoline ring.
3.1 Condensation to this compound React the sulfonyl chloride intermediate with homopiperazine [1] [2]. Forms the final sulfonamide product, this compound. The amino groups in homopiperazine may require protection before this step [1].

Reaction Conditions & Characterization

For reproducible results, precise control over reaction parameters and product characterization is crucial.

Table 2: Key Quantitative Data from Literature

Parameter Reported Data Context & Reference
Overall Yield 46.8% (from fasudil) [1] This yield is for a pathway starting from fasudil, involving protection, oxidation, and deprotection.
Purity (HPLC) >99% [1] The final this compound product was obtained with high purity.
1-Isoquinolinol Yield 73.3% (from isoquinoline) [1] This is the yield for the two-step sequence (Oxidation + Rearrangement) to make the core intermediate.

Troubleshooting Common Issues

Here are answers to frequently asked questions that may arise during the synthesis.

FAQ 1: My yield for the rearrangement step to 1-isoquinolinol is low. What could be the cause?

  • Potential Cause: The Reissert-Henze-type rearrangement is highly sensitive to reaction conditions. The use of powerful acylating agents (like benzoyl chloride) in a purely organic solvent can lead to side reactions, such as the formation of 1-chloroisoquinoline [3].
  • Solution: Consider adopting the biphasic system (water/dichloromethane) with a phase-transfer catalyst [1]. This method helps hydrolyze the reactive intermediate in situ, directly yielding 1-isoquinolinol and minimizing byproduct formation.

FAQ 2: I am dealing with poor solubility of intermediates during purification. How can I address this?

  • Challenge: As seen in the synthesis of other complex N-heterocycles, intermediates and N-oxides can have poor solubility in common organic solvents, complicating chromatographic purification [3].
  • Solution: If standard silica gel chromatography fails, explore Centrifugal Partition Chromatography (CPC), a high-resolution liquid-liquid extraction method effective for purifying challenging compounds like heterocyclic N-oxides [3].

FAQ 3: Are there stability concerns I should be aware of for this compound or its prodrugs?

  • Consideration: this compound, like the parent drug fasudil, may have pharmacokinetic limitations such as quick metabolism [4].
  • Handling: If synthesizing prodrug esters (e.g., acetate or phosphate), be aware that their stability in aqueous solution can vary significantly and is highly dependent on pH and temperature. The mechanism of hydrolysis for these derivatives should be investigated for proper storage and handling [4].

References

hydroxyfasudil vehicle control CMC-Na suspension

Author: Smolecule Technical Support Team. Date: February 2026

Vehicle Control Formulation & Protocol

The most directly relevant information comes from a commercial supplier, Selleck Chemicals, which provides a protocol for preparing a homogeneous suspension of hydroxyfasudil using a Carboxymethyl Cellulose Sodium (CMC-Na) solution [1].

  • Formulation: 5 mg/mL this compound in CMC-Na solution [1].
  • Preparation Method: To prepare 1 mL of working solution, add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly until a homogeneous suspension is achieved [1].

Troubleshooting the CMC-Na Suspension

Here are common issues and solutions for preparing the suspension:

Problem Possible Cause Suggested Solution
Incomplete Suspension Insufficient mixing Vortex or sonicate the mixture. Use a fresh CMC-Na solution.
Aggregation/Clumping Drug powder not dispersed evenly Add drug powder slowly while vortexing. Use a mortar and pestle to pre-disperse powder.
Settling Over Time Normal for suspensions Re-mix (vortex) thoroughly immediately before administration.
High Variability Inconsistent dosing due to settling Ensure homogeneous suspension; verify administration technique is consistent across all animals.

Experimental Design & Control Considerations

When using this vehicle control in your experiments, consider these key points:

  • Purpose of Vehicle Control: The CMC-Na suspension serves as a negative control to confirm that any observed biological effects are due to this compound itself and not the vehicle used for delivery.
  • Dosage Guidance: While the preparation method is specified, the appropriate dosage (mg/kg) and administration regimen (e.g., frequency, route) for your specific animal model and research objective must be determined from the existing scientific literature. The search results, while confirming the use of this compound in animal studies, do not contain specific dosing data for the CMC-Na suspension formulation [2] [3].
  • Verification of Effect: To confirm your experimental setup is working, you could compare the effects of your this compound suspension with its vehicle control against results from published studies. The literature shows that this compound is biologically active, for example, reducing myocardial infarct size and improving outcomes in models of ischemia/reperfusion injury [2].

Experimental Workflow

The following diagram outlines the key steps in preparing and using the this compound vehicle control in an in vivo study, highlighting where the CMC-Na suspension is critical.

This compound In Vivo Experiment Workflow Start Define Experimental Groups G1 This compound Treatment Group Start->G1 G2 Vehicle Control Group (CMC-Na Suspension) Start->G2 G3 Other Controls (e.g., Untreated, Sham) Start->G3 Prep Prepare Formulations G1->Prep G2->Prep P1 This compound in CMC-Na (5 mg/mL) Prep->P1 P2 Vehicle Control (CMC-Na solution only) Prep->P2 Admin Administer to Animal Model (Confirm Route & Dosage) P1->Admin P2->Admin Analyze Analyze Results & Compare to Vehicle Control Admin->Analyze

Key Recommendations for Researchers

  • Confirm Bioactivity: Before large-scale experiments, run a small pilot to confirm that your prepared this compound suspension produces the expected biological effect (e.g., vasodilation, neuroprotection) compared to the vehicle control, based on established literature [2] [3].
  • Justify Your Formulation: In your publications or reports, explicitly state the source of your formulation protocol (e.g., Selleckchem) and the rationale for using a CMC-Na suspension.

References

hydroxyfasudil hydrolysis mechanism phosphate derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Hydrolysis of Hydroxyfasudil Phosphate

This compound phosphate is one of several prodrug derivatives designed to overcome the quick metabolism and weak lipotropy of this compound [1]. The stability of these compounds is a critical factor in their effectiveness.

The table below summarizes the comparative stability of this compound and its prodrug derivatives in various buffer solutions, based on experimental data [1].

Compound Name Chemical Modification Stability in Acidic Buffer (pH 1.2) Stability in Neutral Buffer (pH 7.4) Stability in Alkaline Buffer (pH 9.0)
This compound Base active compound Stable Stable Stable
This compound Acetate Ester prodrug Unstable (Rapidly hydrolyzed) Relatively stable Relatively stable
This compound Phosphate Phosphate ester prodrug Stable Unstable (Hydrolyzes to this compound) Unstable (Hydrolyzes to this compound)
1-Methoxyfasudil Methyl ether prodrug Stable Stable Stable

This data shows that this compound phosphate is unstable under neutral and alkaline conditions, hydrolyzing to release the active this compound. This property is key to its function as a prodrug.

Proposed Hydrolysis Mechanism for Phosphate Derivatives

The hydrolysis of phosphate esters like this compound phosphate often follows a specific mechanism. Research suggests that the hydrolysis of 2-pyridyl phosphate esters serves as a good model for understanding the special mechanism involved [1].

The diagram below illustrates this proposed two-step mechanism for this compound phosphate hydrolysis.

G Prodrug This compound Phosphate Prodrug Intermediate Cyclic Intermediate Prodrug->Intermediate 1. Intramolecular Nucleophilic Attack ActiveDrug This compound (Active Drug) Intermediate->ActiveDrug 2. Spontaneous Hydrolysis Phosphate Inorganic Phosphate Intermediate->Phosphate 2. Spontaneous Hydrolysis

This mechanism explains the greater reactivity of phosphate ester monoanions. The neighboring nitrogen atom in the isoquinoline ring acts as an intramolecular general acid, making the phosphate group more susceptible to nucleophilic attack and facilitating the reaction [1].

Experimental Protocol: Stability Assessment

You can assess the stability of this compound phosphate in the lab using the following protocol, adapted from published methodologies [1].

Objective: To investigate the hydrolysis rate and stability of this compound phosphate under various pH conditions.

Materials:

  • Test compound: this compound phosphate
  • Buffer solutions: (e.g., pH 1.2, pH 7.4, pH 9.0)
  • Thermostatic water bath
  • Analytical instrument: HPLC system with a UV detector

Method:

  • Solution Preparation: Prepare a stock solution of this compound phosphate in a suitable solvent like methanol or dimethyl sulfoxide (DMSO). Then, dilute the stock solution into different buffered solutions to a final concentration of approximately 10-100 µM.
  • Incubation: Place the prepared solutions in a thermostatic water bath, maintained at 37°C to simulate physiological conditions.
  • Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each solution.
  • Analysis: Immediately analyze the aliquots using HPLC to quantify the concentrations of the remaining prodrug (this compound phosphate) and the generated active drug (this compound).
    • HPLC Conditions (Example): A C18 reverse-phase column is recommended. The mobile phase could be a mixture of acetonitrile and a phosphate buffer, using a gradient elution. The detection wavelength can be set at 220 nm or optimized for maximum absorbance.
  • Data Processing: Calculate the remaining percentage of the prodrug at each time point. Plot the concentration-time curve to determine the hydrolysis rate constant and half-life of the prodrug in each buffer.

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter when working with this compound phosphate.

Problem: Unexpectedly Slow Hydrolysis of the Prodrug

  • Cause 1: Incorrect pH. The hydrolysis rate is highly pH-dependent [1].
    • Solution: Precisely verify the pH of your buffer solutions. Ensure they are accurately prepared and remain stable throughout the incubation period.
  • Cause 2: Low temperature.
    • Solution: Confirm that the water bath or incubator is consistently maintained at 37°C.

Problem: Poor Chromatographic Separation on HPLC

  • Cause: Inadequate mobile phase or gradient.
    • Solution: Optimize the ratio of organic solvent (acetonitrile) to aqueous buffer in the mobile phase. Adjust the gradient program to improve the resolution between the prodrug, active drug, and any potential degradation products.

Problem: Low Recovery of the Analyte

  • Cause: Adsorption or degradation.
    • Solution: Ensure that stock solutions are prepared fresh or stored at -20°C for short periods. Consider using silanized vials to minimize analyte adsorption to container walls.

Frequently Asked Questions (FAQs)

Q1: Why is this compound phosphate considered a prodrug? A1: It is designed to be more stable and have better membrane permeability than this compound. Once absorbed, it hydrolyzes in the body (particularly at physiological pH) to release the active drug, this compound [1].

Q2: What is the main enzyme responsible for the hydrolysis? A2: The available research indicates that the hydrolysis of this compound phosphate can occur non-enzymatically, especially under neutral and alkaline conditions, via the mechanism shown above [1]. However, the potential role of enzymatic hydrolysis (e.g., by phosphatases in vivo) was not ruled out and should be considered in biological experiments.

Q3: Are there other important prodrug derivatives of this compound? A3: Yes. Besides the phosphate ester, researchers have also developed This compound acetate (an ester prodrug) and 1-methoxyfasudil (an ether prodrug), which show different stability profiles as listed in the table above [1].

References

hydroxyfasudil selectivity profile protein kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyfasudil Selectivity Profile

Protein Kinase IC₅₀ (μmol/L) Selectivity Ratio (vs. ROCK2) Experimental Context
ROCK1 0.73 [1] [2] ~1x Cell-free assay [1] [2]
ROCK2 0.72 [1] [2] 1x (Reference) Cell-free assay [1] [2]
PKA 37 [1] [2] ~51x Cell-free assay [1] [2]
PKCα >100 [1] >139x Cell-free assay [1]

Experimental Protocols for Key Data

The selectivity data is generated through standardized biochemical assays that measure a compound's ability to inhibit kinase activity.

  • Kinase Inhibition Assay (Cell-free): This protocol assesses the direct effect of this compound on purified kinase enzymes. The reaction mixture typically contains the kinase, its substrate, ATP (often radioactively labeled), and the inhibitor. The rate of substrate phosphorylation is measured in the presence of varying concentrations of this compound. The IC₅₀ value is the concentration at which this compound inhibits 50% of the kinase activity [1].
  • Endothelial NO Synthase (eNOS) Expression & Activity (Cellular): To confirm the functional cellular consequences of ROCK inhibition, researchers treat human vascular endothelial cells with this compound (e.g., 0.1 to 100 μmol/L for 18 hours). eNOS mRNA and protein expression are measured via Northern and Western blotting, respectively. eNOS activity is determined by a conversion assay measuring the transformation of [³H]-L-arginine to [³H]-L-citrulline. NO production is quantified by detecting nitrite accumulation in the culture media [1].

Mechanism of Action and Structural Basis for Selectivity

This compound is an active metabolite of the drug fasudil and functions as an ATP-competitive inhibitor [3] [4]. It binds to the ATP-binding pocket within the kinase domain of ROCK, thereby blocking kinase activity [5].

The selectivity of this compound over a highly homologous kinase like PKA is determined by subtle differences in the amino acids lining the active site. A key interaction involves a single amino acid residue: in ROCK, this is Ala215, whereas in PKA, it is Thr183. The smaller side chain of alanine in ROCK creates a more accommodating binding pocket, allowing this compound to bind with higher affinity. This single residue difference is a major determinant for the observed ~50-fold selectivity for ROCK over PKA [5]. The following diagram illustrates this selective inhibition mechanism.

G A This compound B Binds to ATP-pocket of ROCK Kinase A->B C Inhibition of Kinase Activity B->C D1 ROCK B->D1  Due to D2 PKA B->D2  Due to E1 Key Residue: Ala215 D1->E1 E2 Key Residue: Thr183 D2->E2 F1 High Affinity Strong Inhibition E1->F1 F2 Lower Affinity Weak Inhibition E2->F2

Functional Consequences in Research Models

The inhibition of ROCK by this compound has been demonstrated in various disease models, confirming its therapeutic potential.

  • Ischemic Stroke: this compound (3 mg/kg in gerbils) provided significant protection against ischemia-induced neuronal death. It improved neurological functions, reduced infarct size, and was shown to increase cerebral blood flow, contributing to its neuroprotective effects [6].
  • Blood-Brain Barrier (BBB) Protection: In a mouse model of HIV-1 associated neurocognitive disorder, pretreatment with this compound (10 mg/kg, intraperitoneally) prevented HIV-1 Tat protein-induced increases in BBB permeability. It achieved this by protecting the expression of key tight junction proteins like ZO-1 and occludin [7].
  • Vasodilation and eNOS Upregulation: In human vascular endothelial cells, this compound (at 10 μmol/L) increased eNOS mRNA and protein expression by 1.9-fold and 1.6-fold, respectively. This led to a corresponding 2.3-fold increase in NO production, a critical molecule for vasodilation and blood flow regulation [1]. The pathway below summarizes these cellular effects.

G HF This compound ROCK ROCK Inhibition HF->ROCK eNOSmRNA ↑ eNOS mRNA ROCK->eNOSmRNA eNOSprotein ↑ eNOS Protein eNOSmRNA->eNOSprotein NO ↑ Nitric Oxide (NO) Production eNOSprotein->NO Outcome Vasodilation Improved Blood Flow NO->Outcome

Key Takeaways for Researchers

  • Primary Application: this compound is a well-characterized tool for selectively inhibiting the ROCK pathway in cellular and animal models, particularly in neuroscience and vascular biology research.
  • Selectivity Note: While highly selective for ROCK over PKA and PKC, researchers should be cautious with concentrations exceeding 10 μmol/L, as off-target effects may become more likely.
  • Functional Validation: Its efficacy in models like ischemic stroke and BBB protection provides strong evidence that its primary mechanism of action in these contexts is through ROCK inhibition.

References

Comparative Profile of Hydroxyfasudil and Other ROCK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a side-by-side comparison of key ROCK inhibitors, highlighting their origins, potency, and primary applications.

Inhibitor Relationship / Key Feature IC50 / Ki Value for ROCK Primary Clinical/Research Application
Hydroxyfasudil Active metabolite of Fasudil [1] [2] Ki = 0.17 μM [2] Neurodegenerative diseases, neuroinflammation, cardiovascular research [1] [3]
Fasudil Parent drug of this compound; first-generation inhibitor [2] Ki = 0.33 μM [2] Approved for cerebral vasospasm (Japan/China); vascular, pulmonary, and neurodegenerative disease research [4] [2] [5]
Ripasudil Structurally related fasudil analogue [2] IC50 = 19 nM (ROCK2); 51 nM (ROCK1) [2] Approved for glaucoma treatment (Japan) as an ophthalmic solution [6] [2]
Netarsudil Novel, potent inhibitor [6] N/A (potent ROCK and norepinephrine transporter inhibitor) Approved for glaucoma (US); promotes corneal endothelial wound healing [6]
Y-27632 Widely used research compound [6] N/A Preclinical research: accelerates corneal epithelial wound closure, reduces stromal fibrosis [6]
H-1152 Potent, selective second-generation inhibitor [2] Ki = 1.6 nM [2] Preclinical research tool; shown to decrease phosphorylated tau in neuronal cultures [2] [5]
Dimethylfasudil More potent fasudil derivative [2] Ki = 1.6 nM [2] Research tool [2]

A significant advantage of This compound over fasudil is its improved pharmacokinetic profile. Studies indicate that this compound has a longer plasma half-life and higher biological activity. [1] After fasudil administration, this compound concentrations in plasma can reach about 80% of the original drug within 45 minutes and remain above 50% of the maximum concentration even after 90 minutes. [1]

Key Experimental Data and Protocols

Here is a summary of experimental findings and methodologies from recent studies involving this compound.

Experimental Autoimmune Encephalomyelitis (EAE) Model [1]
  • Objective: To evaluate the efficacy of this compound in treating EAE, a model for multiple sclerosis.
  • Treatment Protocol: Female C57BL/6 mice with induced EAE were administered this compound via intraperitoneal injection at a dose of 10 mg/kg/day, starting from the day of immunization for a total of 30 days.
  • Key Findings:
    • Clinical Alleviation: this compound treatment significantly alleviated clinical symptoms of EAE compared to the control group.
    • Pathological Improvement: The treatment suppressed inflammation and ameliorated demyelination in the spinal cords of the mice.
    • Proposed Mechanism: this compound was found to regulate immune balance by suppressing pro-inflammatory T helper 1 (Th1) and Th17 responses, promoting anti-inflammatory Th2 and regulatory T (Treg) responses, and inducing a shift in microglia/macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.
HIV-1 Tat-Induced Blood-Brain Barrier (BBB) Dysfunction Model [3]
  • Objective: To investigate the protective effect of this compound against HIV-1 Tat protein-induced damage to the blood-brain barrier.
  • Treatment Protocol: Male C57BL/6 mice (8 weeks old) were administered this compound (10 mg/kg, i.p.) 30 minutes before being exposed to HIV-1 Tat (100 μg/kg, i.v.) once daily for seven consecutive days.
  • Key Findings:
    • BBB Protection: this compound pretreatment weakened HIV-1 Tat-induced Evans Blue leakage, reducing BBB permeability.
    • Restoration of Protein Expression: The treatment reversed the HIV-1 Tat-induced downregulation of tight junction proteins ZO-1 and occludin in mouse brain microvessels. It also counteracted the Tat-induced decrease in the Aβ-degrading enzyme Neprilysin (NEP) and the Aβ transporter LRP1, while suppressing the increase in the pro-inflammatory receptor RAGE.
Diabetic Erectile Dysfunction Model [7]
  • Objective: To determine the role of hydroxyl fasudil in diabetic neuropathy-related erectile dysfunction.
  • Treatment Protocol: Type 1 diabetic male rats were administered hydroxyl fasudil (10 mg/kg/day, i.p.) for 4 weeks, starting 8 weeks after diabetes induction. Erectile function was evaluated by measuring intracavernosal pressure (ICP) upon electrical stimulation of the cavernous nerve.
  • Key Findings:
    • Functional Recovery: Hydroxyl fasudil treatment preserved the erectile response in diabetic rats.
    • Molecular Mechanism: In the Major Pelvic Ganglia (MPG), the treatment reversed diabetes-induced decreases in phosphorylated AKT (Ser473) and increases in phosphorylated PTEN, suggesting a role in restoring pro-survival signaling pathways.

ROCK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core Rho/ROCK signaling pathway and the points where inhibitors like this compound act.

G External_Stimuli External Stimuli (Growth factors, Cytokines) RhoA_GDP RhoA (Inactive) RhoA-GDP External_Stimuli->RhoA_GDP GEF Activation RhoA_GTP RhoA (Active) RhoA-GTP RhoA_GDP->RhoA_GTP GTP Binding ROCK ROCK (Inactive) RhoA_GTP->ROCK Binds & Activates ROCK_Active ROCK (Active) ROCK->ROCK_Active MYPT1_P p-MYPT1 ROCK_Active->MYPT1_P Phosphorylates MLC_P p-Myosin Light Chain (MLC) ROCK_Active->MLC_P Directly Phosphorylates LIMK_Active LIMK (Active) ROCK_Active->LIMK_Active Activates MYPT1_P->MLC_P Prevents MLC de-phosphorylation Cellular_Effects Cellular Outcomes: • Increased Contractility • Reduced Cell Motility • Altered Morphology • Profibrotic Gene Expression MLC_P->Cellular_Effects Cofilin_Inactive Cofilin (Inactive) p-Cofilin LIMK_Active->Cofilin_Inactive Phosphorylates Actin_Dynamics Actin Polymerization & Stress Fiber Formation Cofilin_Inactive->Actin_Dynamics Prevents Actin Depolymerization Actin_Dynamics->Cellular_Effects ROCK_Inhibitors ROCK Inhibitors (e.g., this compound) ROCK_Inhibitors->ROCK_Active Inhibits

This diagram shows that ROCK inhibitors like this compound work by blocking the active site of ROCK, which prevents the phosphorylation of downstream targets like MYPT1 and MLC. This leads to cytoskeletal relaxation, reduced cell contractility, and enhanced cell migration—the fundamental mechanisms behind their therapeutic effects in promoting wound healing, reducing fibrosis, and vasodilation [6].

Research Considerations and Conclusions

For researchers considering this compound, here are the key takeaways:

  • Primary Advantage: this compound's primary advantage lies in its enhanced potency and superior pharmacokinetic profile compared to its parent compound, fasudil, making it potentially more suitable for chronic conditions requiring long-term treatment [1].
  • Therapeutic Potential: Preclinical data strongly supports its investigation for neurodegenerative and neuroinflammatory diseases (like multiple sclerosis and Alzheimer's disease), as well as conditions involving blood-brain barrier dysfunction [1] [5] [3].
  • Safety Profile: A critical consideration for systemic administration of ROCK inhibitors is their potential to cause hypotension due to widespread vasodilation [4]. Strategies like the development of hypoxia-activated prodrugs are being explored to mitigate this systemic effect [4].

References

hydroxyfasudil metabolite active concentration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics of Fasudil and Hydroxyfasudil

The following table summarizes key quantitative data from a 2024 Phase I trial that assessed the absolute bioavailability of oral versus intravenous fasudil in healthy participants [1] [2] [3].

Parameter Fasudil (IV) Fasudil (Oral) This compound (IV) This compound (Oral)
Max Concentration (Cmax) 100.6 µg/L (CV 74.2%) Very low: 1.4 µg/L (CV 41.0%) 108.4 µg/L (CV 19.7%) 111.6 µg/L (CV 24.1%)
Exposure (AUC0-tz) Information missing Information missing 449 µg × h/L 309 µg × h/L
Absolute Bioavailability N/A (Reference) Information missing for fasudil itself N/A (Reference) ~69% of IV treatment

This compound vs. Fasudil: A Comparative Profile

While a direct concentration comparison is not available, preclinical evidence points to several key comparative advantages of this compound [4]:

  • Higher Potency: this compound has a stronger inhibitory effect on ROCK. Its half-maximal inhibitory concentration (IC50) for both ROCK1 and ROCK2 is lower than that of fasudil [4].
  • Longer Half-Life: The residence time of this compound in the blood is longer than that of fasudil. In humans, the half-life of fasudil is about 20 minutes, while this compound's half-life ranges from 100 to 200 minutes [1] [4].
  • Improved Suitability for Chronic Conditions: Due to its higher biological activity and longer half-life, this compound may be more suitable than fasudil for the long-term treatment of chronic neurodegenerative diseases [4].

Experimental Evidence and Protocols

Researchers have investigated this compound in various animal models of disease. The table below outlines key experimental methodologies and findings from recent preclinical studies.

Disease Model Experimental Protocol Key Findings Source
Experimental Autoimmune Encephalomyelitis (EAE) EAE-induced mice treated with this compound (10 mg/kg, i.p.) for 11-14 days. Clinical scores and pathology were assessed [4]. Alleviated clinical symptoms, suppressed inflammation and demyelination in the spinal cord, promoted M2 microglia/macrophage polarization [4]. [4]
HIV-1 Tat-Induced Neurocognitive Dysfunction Mice administered this compound (10 mg/kg, i.p.) 30 min before HIV-1 Tat injection for 7 days. BBB permeability and protein expression were analyzed [5]. Reduced BBB leakage, reversed Tat-induced downregulation of tight junction proteins (ZO-1, occludin) and Aβ transporter LRP1 [5]. [5]
Diabetic Erectile Dysfunction Diabetic rats treated with hydroxyl fasudil (10 mg/kg/day, i.p.) for 4 weeks. Erectile function and molecular pathways in Major Pelvic Ganglia (MPG) were evaluated [6]. Preserved erectile response, reversed diabetes-induced changes in P-AKT and P-PTEN protein levels in the MPG [6]. [6]

The ROCK Inhibition Pathway

The therapeutic effects of this compound are primarily mediated through the inhibition of the Rho/ROCK signaling pathway. The diagram below illustrates this key mechanism.

G Extracellular Extracellular Stimuli RhoA_GTP RhoA (Active, GTP-bound) Extracellular->RhoA_GTP ROCK ROCK Enzyme RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC (p-MLC) MLC->pMLC Outcomes Cellular Outcomes: • Actomyosin Contraction • Stress Fiber Formation • Inhibited Axonal Growth • Inflammation pMLC->Outcomes This compound This compound This compound->ROCK Inhibits

Research Status and Future Directions

  • Clinical Trial Status for Fasudil: A recent Phase 2 trial (ROCK-ALS) investigated intravenous fasudil in patients with amyotrophic lateral sclerosis (ALS). The trial concluded that fasudil was safe and well-tolerated, but noted that future trials should explore oral administration and potentially higher doses to assess efficacy [7].
  • Comparative Efficacy of ROCK Inhibitors: A 2025 preclinical study directly compared the non-selective ROCK inhibitor fasudil with a novel ROCK2-selective inhibitor (NRL-1049) in a mouse model of intracerebral hemorrhage. Both inhibitors were found to be safe but not efficacious in improving outcomes in that specific model and paradigm [8].

The available data provides a foundational pharmacokinetic and mechanistic profile of this compound. For a complete comparative guide, further research is needed to directly measure and report head-to-head concentration data across a wider range of ROCK inhibitors and disease models.

References

hydroxyfasudil coronary vs vertebral vs femoral blood flow

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effects on Blood Flow

The following table summarizes the quantitative findings from a canine study on the hemodynamic effects of hydroxyfasudil. The results are expressed as the mean change in blood flow from the baseline level before administration [1].

Vascular Bed Dosage of this compound Effect on Blood Flow
Coronary 0.3 mg/kg for 30 min Significant increase
Vertebral 0.3 mg/kg for 30 min Significant increase
Femoral 0.3 mg/kg for 30 min No significant change

Experimental Methodology

The data in the table above was generated using the following experimental protocol, which provides context for the results [1]:

  • Animal Model: The study was conducted on mongrel dogs of either sex (weighing 10–24 kg) that were anesthetized with pentobarbitone sodium.
  • Surgical Preparation: A polyethylene catheter was inserted into the right femoral artery to monitor mean arterial blood pressure (MBP) and heart rate (HR).
  • Blood Flow Measurement: Mean blood flow in the right vertebral artery, left circumflex coronary artery (LCX), and left femoral artery was measured using a non-cannulating electromagnetic flow probe placed around each artery.
  • Drug Administration: this compound was administered intravenously over a 30-minute period.
  • Data Analysis: The significance of the difference in blood flow was calculated using Student's t-test or Dunnett's test, with a p-value of less than 0.05 considered statistically significant.

Mechanism of Action

This compound is a Rho-kinase (ROCK) inhibitor. The pathway below illustrates how it acts to relax vascular smooth muscle and increase blood flow [2] [3] [4].

G Start Vasoconstrictor Agonists (e.g., Endothelin-1, Phenylephrine) RhoA_GDP RhoA (Inactive, GDP-bound) Start->RhoA_GDP Stimulation RhoA_GTP RhoA (Active, GTP-bound) RhoA_GDP->RhoA_GTP GEF Activation ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Increases MLCP Myosin Light Chain Phosphatase (MLCP) Activity ROCK->MLCP Inhibits Vessel_Constrict Vessel Contriction MLC->Vessel_Constrict Vessel_Relax Vessel Relaxation MLC->Vessel_Relax This compound This compound (ROCK Inhibitor) This compound->ROCK Inhibits This compound->MLCP Disinhibits (Potentiates) MLCP->MLC Decreases Dephosphorylates Blood_Flow Increased Blood Flow Vessel_Relax->Blood_Flow

The differential effects on blood flow are likely due to the variable basal expression and activity of the RhoA/ROCK pathway across different vascular beds. The pathway plays a more dominant role in regulating basal tone in the coronary and vertebral arteries compared to the femoral artery [1] [3].

Research Context and Conclusion

The selective increase in coronary and vertebral blood flow, without significant chronotropic or inotropic effects, underpins the potential of this compound as a novel anti-anginal drug [1] [5]. This mechanism of action is distinct from traditional vasodilators like calcium channel blockers.

References

hydroxyfasudil hydroxyurea sickle cell disease comparison

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea Profile and Experimental Data

Hydroxyurea (HU) is a well-established, foundational therapy for SCD. Its efficacy is primarily attributed to its ability to increase the production of fetal hemoglobin (HbF), which interferes with the sickling of red blood cells [1] [2].

The table below summarizes the core information and key experimental findings for hydroxyurea.

Aspect Details and Experimental Data
Primary Mechanism Inhibits ribonucleotide reductase, causing "stress erythropoiesis" and recruitment of erythroid progenitors that produce HbF [1] [2].
Additional Mechanisms Reduces white blood cell and platelet counts; decreases expression of endothelial adhesion molecules (CD36, CD49d); may increase nitric oxide, promoting vasodilation [2].

| Key Efficacy Data | • MSH Trial (1995): In 299 adults, HU reduced annual vaso-occlusive crises (VOCs) by a mean of -2.80 and hospitalizations by -1.50 [2]. • Real-World Study (2025): In 1,240 children, HU use led to 0.36 fewer ED visits and 0.84 fewer hospital days per patient-year [3]. • Meta-Analysis (2024): A daily dose of 20 mg/kg led to an 18% increase in HbF, associated with significant improvements in organ function [2]. | | Common Side Effects | Neutropenia, bone marrow suppression, nausea, vomiting, anorexia, elevated liver enzymes [1]. | | Special Considerations | Not recommended during pregnancy/lactation due to potential teratogenic effects [2]. Concerns about infertility and secondary tumors have not been substantiated in long-term follow-up studies [2] [4]. |

Experimental Protocols for Hydroxyurea Assessment

For researchers, the key methodologies for evaluating hydroxyurea's efficacy in clinical and laboratory settings are well-standardized.

  • Clinical Trial Design: The pivotal Multicenter Study of Hydroxyurea (MSH) was a double-blind, randomized, placebo-controlled trial.
    • Participants: 299 adults with SCD [2].
    • Intervention: Hydroxyurea dose was escalated to the Maximum Tolerated Dose (MTD), not to exceed 35 mg/kg/day [1] [2].
    • Primary Outcomes: Frequency of vaso-occlusive crises (VOCs) and hospitalizations [2].
  • Laboratory Adherence Monitoring: In real-world studies, patient adherence to the daily oral medication can be assessed indirectly via laboratory markers.
    • Parameters: Increases in Mean Corpuscular Volume (MCV) and HbF levels are correlated with consistent intake [3].
  • Long-Term Organ Function Assessment: Studies use non-invasive techniques to monitor the impact of long-term HU use on preventing chronic organ damage.
    • Methods: Transcranial Doppler (TCD) ultrasonography to assess stroke risk, and magnetic resonance angiography (MRI/MRA) to screen for cerebral ischemic lesions [2].

Mechanism of Action Visualization

The following diagram illustrates the multifaceted mechanism of action of hydroxyurea in treating Sickle Cell Disease.

Start Hydroxyurea Administration MOA1 Inhibition of Ribonucleotide Reductase Start->MOA1 MOA2 Cytotoxic Suppression of Erythroid Progenitors Start->MOA2 MOA3 Reduction in WBC/Platelet Counts Start->MOA3 MOA4 Nitric Oxide (NO) Release Start->MOA4 Effect1 Stress Erythropoiesis MOA1->Effect1 MOA2->Effect1 Effect2 Reduced Cellular Adhesion MOA3->Effect2 Effect3 Vasodilation MOA4->Effect3 Outcome1 Increased Fetal Hemoglobin (HbF) Effect1->Outcome1 Outcome2 Inhibition of HbS Polymerization Effect2->Outcome2 Outcome1->Outcome2 Final Reduced Sickling of RBCs & Fewer Clinical Complications Outcome2->Final

Figure 1: Multifaceted mechanism of action of Hydroxyurea in Sickle Cell Disease. HU acts through several pathways to ultimately reduce the sickling of red blood cells and clinical complications. [1] [2] [5]

Research Implications and Future Directions

The case of hydroxyfasudil versus hydroxyurea highlights a common scenario in drug development. While computational methods like text-mining can generate novel hypotheses, these must be rigorously validated through in vitro and in vivo studies before any clinical relevance can be established [6].

For researchers, this underscores:

  • The established role of HU: It remains the most accessible and efficacious pharmacological therapy for SCD, with a well-defined mechanism and proven clinical benefits [4] [3].
  • The need for validation: Promising computational hits like this compound require thorough experimental investigation to determine their true potential for treating SCD.

References

Potency Data of Hydroxyfasudil and Other ROCK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table lists the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for hydroxyfasudil and several other ROCK inhibitors. A lower value indicates greater potency.

Inhibitor Name Target Potency Value (IC50 if not specified) Source / Assay Type
This compound ROCK1 0.73 µM (IC50) Biochemical assay [1]
ROCK2 0.72 µM (IC50) Biochemical assay [1]
Azaindole 1 (BAY-549) ROCK1 0.6 nM (IC50) Biochemical assay [1] [2] [3]
ROCK2 1.1 nM (IC50) Biochemical assay [1] [2]
GSK269962A ROCK1 1.6 nM (IC50) Biochemical assay [1]
ROCK2 4 nM (IC50) Biochemical assay [1]
Ripasudil ROCK1 51 nM (IC50) Biochemical assay [1]
ROCK2 19 nM (IC50) Biochemical assay [1]
Y-27632 ROCK1 140 nM (Ki) Cell-free assay [1] [2]
ROCK2 300 nM (Ki) Cell-free assay [1]

Experimental Methodologies

The data in the table above is primarily derived from standardized biochemical (cell-free) assays. Here are the methodologies for key in vivo and ex vivo studies that demonstrate this compound's biological effects.

In Vivo Model of Diabetic Erectile Dysfunction [4]

This study investigated the effect of this compound on neurogenic erectile dysfunction (ED) in a diabetic rat model.

  • Animal Model: Adult male Sprague-Dawley rats with Type 1 diabetes induced by streptozotocin (75 mg/kg, intraperitoneally).
  • Treatment Protocol: After 8 weeks of diabetes, rats received this compound (10 mg/kg/day, intraperitoneally) or vehicle for 4 weeks.
  • Functional Assessment: Erectile function was evaluated at week 12 by measuring the intracavernosal pressure (ICP) and mean arterial pressure (MAP) in response to electrical stimulation of the cavernous nerve. The ratio of maximal ICP to MAP was calculated.
  • Molecular Analysis: After functional measurement, Major Pelvic Ganglia (MPG) were collected. Protein expression levels of RhoA, ROCK, and key pathway components (P-AKT and P-PTEN) were analyzed via western blotting to elucidate the molecular mechanism.

The workflow of this study is summarized in the diagram below:

Start Induce Diabetes in Rats (STZ, 75 mg/kg) A 8-week development of diabetic state Start->A B 4-week treatment This compound (10 mg/kg/day) or Vehicle A->B C Erectile Function Test (Measure ICP/MAP ratio) B->C D Tissue Collection (Major Pelvic Ganglia) C->D E Molecular Analysis (Western Blot for RhoA, ROCK, P-AKT, P-PTEN) D->E

Ex Vivo Model of Keloid Disease [5]

This research explored the therapeutic potential of a different ROCK inhibitor, AMA0825, using a 3D spheroid model of keloid disease, showcasing a relevant experimental model for fibrosis research.

  • Disease Model: In vitro, ex vivo, and a 3-dimensional spheroid model of keloid disease, which partially reflects the keloid microenvironment.
  • Treatment: Keloid fibroblasts were treated with the ROCK inhibitor AMA0825.
  • Outcome Measures:
    • Antiproliferative Activity: Measured by the half-maximal growth inhibitory concentration (GI50). Cell proliferation was further confirmed by decreased Ki-67 expression and cell cycle analysis.
    • Antifibrotic Activity: Assessed at various concentrations.

This compound Mechanism of Action in Diabetic ED

Based on the study findings, this compound is proposed to improve diabetic erectile dysfunction through a specific signaling pathway by inhibiting Rho-kinase activity [4]. The diagram below illustrates this mechanism.

Diabetes Diabetes State RhoA_ROCK Increased RhoA/ROCK Activity in MPG Diabetes->RhoA_ROCK PTEN ↑ P-PTEN (Activated) RhoA_ROCK->PTEN AKT ↓ P-AKT (Inactivated) PTEN->AKT Outcome1 Neuronal Apoptosis in Major Pelvic Ganglia (MPG) AKT->Outcome1 Outcome2 Erectile Dysfunction Outcome1->Outcome2 Protect Neuroprotection Improved Erection Outcome2->Protect Reverses This compound This compound Treatment Inhibit Inhibits ROCK This compound->Inhibit Reverse Reverses PTEN/AKT Imbalance Inhibit->Reverse Reverse->Protect Restores Function

Research Context and Summary

To put the data in perspective:

  • Potency Context: this compound (IC50 ~0.7 µM) is a micromolar-range inhibitor, while several newer compounds like Azaindole 1 and GSK269962A are nanomolar-range inhibitors, making them over 1000 times more potent in biochemical assays [1] [2].
  • Selectivity Note: this compound is recognized as a specific Rho-kinase inhibitor, and its main parent drug, fasudil, has been identified as more selective than some earlier inhibitors like Y-27632, though it can still inhibit other kinases such as protein kinase A (PKA) [2].
  • Demonstrated Efficacy: Despite its moderate potency in biochemical tests, this compound has shown significant functional efficacy in various animal disease models, including diabetic erectile dysfunction [4], cerebral ischemic injury [6], and ischemia-reperfusion injury in the heart [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

307.09906259 Da

Monoisotopic Mass

307.09906259 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EYH4AU7P63

Other CAS

105628-72-6

Wikipedia

HYDROXYFASUDIL

Dates

Last modified: 08-15-2023
1: Ray P, Wright J, Adam J, Boucharens S, Black D, Brown AR, Epemolu O, Fletcher D, Huggett M, Jones P, Laats S, Lyons A, de Man J, Morphy R, Sherborne B, Sherry L, Straten Nv, Westwood P, York M. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011 Feb 15;21(4):1084-8. doi: 10.1016/j.bmcl.2010.12.104. Epub 2010 Dec 28. PubMed PMID: 21251828.
2: Maeda A, Yano T, Itoh Y, Kakumori M, Kubota T, Egashira N, Oishi R. Down-regulation of RhoA is involved in the cytotoxic action of lipophilic statins in HepG2 cells. Atherosclerosis. 2010 Jan;208(1):112-8. doi: 10.1016/j.atherosclerosis.2009.07.033. Epub 2009 Jul 23. PubMed PMID: 19683239.
3: Huang L, Li Q, Li H, He Z, Cheng Z, Chen J, Guo L. Inhibition of intracellular Ca2+ release by a Rho-kinase inhibitor for the treatment of ischemic damage in primary cultured rat hippocampal neurons. Eur J Pharmacol. 2009 Jan 14;602(2-3):238-44. doi: 10.1016/j.ejphar.2008.11.053. Epub 2008 Dec 3. PubMed PMID: 19070614.
4: Hinderling PH, Karara AH, Tao B, Pawula M, Wilding I, Lu M. Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. J Clin Pharmacol. 2007 Jan;47(1):19-25. PubMed PMID: 17192498.
5: Scherer EQ, Arnold W, Wangemann P. Pharmacological reversal of endothelin-1 mediated constriction of the spiral modiolar artery: a potential new treatment for sudden sensorineural hearing loss. BMC Ear Nose Throat Disord. 2005 Nov 29;5:10. PubMed PMID: 16316469; PubMed Central PMCID: PMC1315339.
6: Sato S, Ikegaki I, Asano T, Shimokawa H. Antiischemic properties of fasudil in experimental models of vasospastic angina. Jpn J Pharmacol. 2001 Sep;87(1):34-40. PubMed PMID: 11676196.
7: Satoh S, Utsunomiya T, Tsurui K, Kobayashi T, Ikegaki I, Sasaki Y, Asano T. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. Life Sci. 2001 Aug 10;69(12):1441-53. PubMed PMID: 11531167.
8: Satoh S, Kobayashi T, Hitomi A, Ikegaki I, Suzuki Y, Shibuya M, Yoshida J, Asano T. Inhibition of neutrophil migration by a protein kinase inhibitor for the treatment of ischemic brain infarction. Jpn J Pharmacol. 1999 May;80(1):41-8. PubMed PMID: 10446755.

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